N,N,1-Trimethyl-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,1-trimethylimidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-7-4-5-9(6)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHRFCCTJGGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to N,N,1-Trimethyl-1H-imidazol-2-amine (CAS 138040-03-6): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth overview of N,N,1-Trimethyl-1H-imidazol-2-amine (CAS No. 138040-03-6), a substituted imidazole derivative with significant potential as a building block in medicinal chemistry and drug development. The imidazole nucleus is a well-established "privileged scaffold" present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] This document offers a comprehensive resource for researchers and scientists, detailing the compound's physicochemical properties, a proposed synthetic route with a step-by-step protocol, robust analytical characterization methods, and essential safety and handling guidelines. Furthermore, we explore its potential applications by contextualizing its structure within the broader landscape of imidazole-based therapeutics, including its prospective use in the development of novel kinase inhibitors and other targeted agents.
Introduction: The Imidazole Scaffold in Modern Therapeutics
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone of medicinal chemistry, largely due to its unique electronic properties and its ability to act as a bioisostere for other chemical groups, engaging in hydrogen bonding and coordinating with metal ions. Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[2]
N,N,1-Trimethyl-1H-imidazol-2-amine represents a specific, functionalized member of this critical chemical class. As a trisubstituted 2-aminoimidazole, it offers multiple points for further chemical modification, making it a valuable starting material or fragment for combinatorial chemistry and the synthesis of compound libraries. This guide aims to provide the necessary technical foundation for researchers to synthesize, purify, and characterize this compound, thereby enabling its exploration in drug discovery programs.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the first step in its successful application. The key identifiers and computed properties for N,N,1-Trimethyl-1H-imidazol-2-amine are summarized below.
| Property | Value | Source |
| CAS Number | 138040-03-6 | [3] |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| SMILES | CN1C=CN=C1N(C)C | [3] |
| IUPAC Name | N,N,1-trimethyl-1H-imidazol-2-amine | - |
Synthesis and Purification Workflow
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthetic route for N,N,1-Trimethyl-1H-imidazol-2-amine.
Detailed Experimental Protocol: N,N-dimethylation via Eschweiler-Clarke Reaction
This protocol describes the conversion of the primary amine precursor to the desired tertiary amine.
Materials:
-
1-methyl-1H-imidazol-2-amine (1.0 eq)
-
Formic Acid (≥95%) (5.0 eq)
-
Formaldehyde (37% solution in H₂O) (4.0 eq)
-
10 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvent system for chromatography (e.g., DCM/Methanol/Ammonium Hydroxide gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-imidazol-2-amine in formic acid.
-
Reagent Addition: Carefully add the aqueous formaldehyde solution to the flask. The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. The rationale for this step is to drive the reaction, which involves the formation of an iminium ion followed by reduction with formate, to completion. Carbon dioxide will be evolved during the reaction, so the setup must not be sealed.[4]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding 10 M NaOH solution in an ice bath until the pH is >11. This step is crucial to deprotonate the amine product, rendering it soluble in organic solvents.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (4 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel. A gradient elution system, such as 99:1:0.1 to 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide, is typically effective for separating polar amines.
-
Final Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo to afford the final product, N,N,1-Trimethyl-1H-imidazol-2-amine. Confirm identity and purity using the analytical methods described in the following section.
Analytical Characterization Workflow
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.
Diagram of Analytical Workflow
Caption: A comprehensive workflow for the analytical validation of the final product.
Protocol: Purity Determination by HPLC-UV
This protocol is adapted from standard methods for analyzing imidazole compounds and is suitable for determining the purity of the final product.[5]
Instrumentation & Conditions:
-
LC System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm). The choice of a C18 column is based on its versatility for separating moderately polar organic molecules.[5]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The acidic modifier helps to ensure sharp peak shapes for the amine analyte.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: ~220 nm (or a wavelength determined by UV scan of the compound).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL). Prepare a dilution for analysis (e.g., 10 µg/mL).
-
Analysis: Inject the sample onto the HPLC system.
-
Data Processing: Integrate the peak area of all detected peaks.
-
Purity Calculation: Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100%.
Structural Confirmation Techniques
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which is used to confirm the elemental composition (C₆H₁₁N₃) of the molecule.
-
¹H NMR and ¹³C NMR: These spectroscopic techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's covalent structure.
Safety and Handling
While specific toxicological data for N,N,1-Trimethyl-1H-imidazol-2-amine has not been fully investigated, data from structurally related compounds should be used as a precautionary guide.[6] The precursor, 1-methyl-1H-imidazol-2-amine, is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
GHS Hazard Information (Based on close analogues):
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids.[6]
Potential Applications in Drug Discovery
The true value of N,N,1-Trimethyl-1H-imidazol-2-amine lies in its potential as a molecular scaffold for the development of new therapeutic agents. The imidazole core is a key feature in many approved drugs and clinical candidates.
-
Anticancer Agents: Many benzimidazole derivatives, which share the core imidazole ring, have shown potent anticancer activity.[2][8] Some function as DNA minor groove binders, while others target specific enzymes like topoisomerase I.[8] More recently, imidazole-based structures have been designed as potent inhibitors of specific kinases, such as V600E-mutant BRAF, which is critical in melanoma.[9]
-
Kinase Inhibitors: The pyrimidin-2-amine scaffold, which is structurally related to 2-aminoimidazoles, is a known pharmacophore in numerous kinase inhibitors.[10] The 2-aminoimidazole core of the title compound can be used to mimic this interaction, with the appended methyl groups providing a vector for further chemical elaboration to enhance potency and selectivity against specific kinase targets.
-
Antimicrobial Agents: The 2-aminoimidazole structure is found in natural products with antibacterial and antifungal properties.[1] This compound could serve as a starting point for developing new antimicrobial agents to combat drug-resistant pathogens.
Hypothetical Application: Scaffold for Kinase Inhibitor Development
The diagram below illustrates how N,N,1-Trimethyl-1H-imidazol-2-amine could conceptually serve as a foundational scaffold for designing an inhibitor that targets a generic protein kinase signaling pathway, a common mechanism in cancer.
Caption: Conceptual use of the title compound as a scaffold to target a kinase pathway.
Conclusion
N,N,1-Trimethyl-1H-imidazol-2-amine is a functionalized heterocyclic compound with considerable, yet largely untapped, potential for researchers in the fields of organic synthesis and drug discovery. This guide provides a solid technical foundation, including a plausible synthetic route, detailed analytical protocols, and critical safety information. By leveraging the well-documented biological importance of the imidazole scaffold, this molecule stands as a valuable building block for the rational design and development of next-generation therapeutic agents.
References
-
PubChem. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321. [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
PubChem. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Cognizance Journal of Multidisciplinary Studies. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]
-
PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. [Link]
-
NIST. 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine. [Link]
-
Journal of Pharmaceutical Negative Results. Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani. [Link]
-
Wikipedia. 1-Methylimidazole. [Link]
-
PubMed Central. Synthesis and biological profile of substituted benzimidazoles. [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. [Link]
-
ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]
-
EPA. 1-Methyl-1H-imidazol-2-amine - Chemical Details. [Link]
-
MDPI. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 138040-03-6|N,N,1-Trimethyl-1H-imidazol-2-amine|BLDpharm [bldpharm.com]
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In-Depth Technical Guide: N,N,1-Trimethyl-1H-imidazol-2-amine
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1] With a molecular weight of 125.17 g/mol , this molecule features a 2-aminoimidazole core—a structural motif that functions as a bioisostere for guanidine, offering unique hydrogen-bonding capabilities and basicity without the high polarity often associated with acyclic guanidines.[1]
This guide provides a comprehensive technical analysis of N,N,1-Trimethyl-1H-imidazol-2-amine, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards required for high-integrity drug development workflows.[1]
Part 1: Physicochemical Profile & Molecular Identity[1]
The precise characterization of N,N,1-Trimethyl-1H-imidazol-2-amine is critical for stoichiometry in synthetic planning and for calculating ligand efficiency in medicinal chemistry campaigns.[1]
Core Identity Data
| Property | Specification |
| IUPAC Name | N,N,1-Trimethyl-1H-imidazol-2-amine |
| Common Synonyms | 2-(Dimethylamino)-1-methylimidazole; 1-Methyl-2-(dimethylamino)imidazole |
| CAS Number | 138040-03-6 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| Monoisotopic Mass | 125.0953 g/mol |
| SMILES | CN1C=CN=C1N(C)C |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
Structural Significance in Drug Design
The 2-aminoimidazole scaffold is distinct from simple imidazoles due to its exocyclic amine, which participates in a resonance system similar to guanidine.[1]
-
Basicity & Ionization: The molecule is a strong base (predicted pKa ≈ 8.5–9.5).[1] Protonation occurs at the ring nitrogen (N3), stabilizing the positive charge via resonance delocalization across the N1-C2-N3-N(exocyclic) system.[1]
-
Kinase Hinge Binding: In drug discovery, this motif is often employed to interact with the "hinge region" of kinases. The N3 nitrogen acts as a hydrogen bond acceptor, while the methyl groups provide hydrophobic contacts, potentially improving selectivity over unmethylated analogs.
Part 2: Structural Mechanism & Resonance[1]
Understanding the electronic distribution is vital for predicting reactivity (e.g., electrophilic aromatic substitution). The N-methylation at position 1 locks the tautomeric state, preventing the N1-H/N3-H tautomerism observed in simple 2-aminoimidazoles.[1]
Resonance Stabilization Diagram (DOT)
The following diagram illustrates the resonance contribution that enhances the basicity of the ring nitrogen (N3) and the planar character of the exocyclic nitrogen.[1]
Caption: Resonance stabilization of N,N,1-Trimethyl-1H-imidazol-2-amine upon protonation, highlighting the guanidinium-like cation stability.
Part 3: Synthesis & Production Protocol
For research applications requiring high purity (>98%), the synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) on a halogenated imidazole precursor.[1] This method is preferred over direct methylation of 2-aminoimidazole due to regioselectivity issues.[1]
Validated Synthetic Workflow
Precursor: 2-Chloro-1-methylimidazole (CAS: 14090-22-3) Reagent: Dimethylamine (anhydrous or aqueous solution)[1]
Step-by-Step Protocol:
-
Preparation: Charge a pressure vessel or sealed tube with 2-chloro-1-methylimidazole (1.0 equiv).[1]
-
Solvent System: Dissolve in an aprotic polar solvent (e.g., DMF or NMP ) to facilitate the SNAr mechanism. Alternatively, use neat dimethylamine if performing in a high-pressure reactor.[1]
-
Reagent Addition: Add Dimethylamine (3.0–5.0 equiv). Excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]
-
Reaction: Heat the sealed vessel to 100–120°C for 12–24 hours.
-
Note: The 2-position of imidazole is electron-deficient (similar to the 2-position of pyridine), allowing displacement of the chloride.[1]
-
-
Workup:
-
Purification: The product is sufficiently basic to be purified via acid-base extraction or flash chromatography (DCM/MeOH/NH₃).[1]
Synthesis Flowchart (DOT)
Caption: Standardized S_NAr synthesis workflow for generating N,N,1-Trimethyl-1H-imidazol-2-amine from chloromethylimidazole.
Part 4: Analytical Characterization
To ensure the integrity of the building block before use in downstream biological assays, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ring C4-H / C5-H | 6.50 – 6.80 | Doublets (J ≈ 1.5 Hz) | 2H | Imidazole Ring Protons |
| N1-Methyl | 3.45 – 3.55 | Singlet | 3H | N-CH₃ (Ring) |
| N-Dimethyl | 2.75 – 2.85 | Singlet | 6H | -N(CH₃)₂ (Exocyclic) |
Interpretation: The distinct singlets for the N-methyl (ring) and N,N-dimethyl (exocyclic) groups are the primary diagnostic peaks.[1] The ring protons often appear as a pair of doublets or a narrow multiplet depending on concentration and solvent.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion [M+H]⁺: 126.18 m/z .[1]
-
Fragmentation: Under high collision energy, loss of the dimethylamine group (neutral loss of 45 Da) or methyl radical loss may be observed.
Part 5: Applications in Drug Development[1]
Kinase Inhibitor Scaffolds
N,N,1-Trimethyl-1H-imidazol-2-amine serves as a critical intermediate in the synthesis of CYP17 inhibitors and other kinase modulators.[1] The 2-aminoimidazole moiety mimics the adenosine ring of ATP, allowing it to anchor into the kinase ATP-binding pocket via hydrogen bonding at N3.[1]
Metabolic Stability
Unlike primary amines, the tertiary dimethylamine group reduces susceptibility to rapid oxidative deamination by monoamine oxidases (MAO). Furthermore, the N1-methyl group blocks glucuronidation at the ring nitrogen, a common metabolic clearance pathway for free imidazoles.[1]
References
-
PubChem. (2024).[1][4][5] Compound Summary: 1-Methyl-2-(dimethylamino)imidazole.[1] National Library of Medicine.[1] Retrieved from [Link]
-
Google Patents. (2016).[1] EP3008042A1 - Novel CYP17 inhibitors/antiandrogens.[1][6] (Citing 2-chloro-1-methylimidazole as key intermediate).[1][6] Retrieved from [1][6]
-
ResearchGate. (2010).[1] Reactivity of 2-chloro-1-methylimidazole in SNAr reactions. Retrieved from [Link]
Sources
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- 5. 1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine | C13H31N3OSi3 | CID 552807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP3008042A1 - Novel cyp17 inhibitors/antiandrogens - Google Patents [patents.google.com]
Technical Guide: Structure Elucidation of N,N,1-Trimethyl-1H-imidazol-2-amine
The following technical guide details the structural elucidation of N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6), a specific derivative of the 2-aminoimidazole pharmacophore.
This guide addresses the critical challenge in imidazole chemistry: distinguishing between regioisomers (N-methylation sites) and tautomers (amino- vs. imino-forms).
Executive Summary & Chemical Identity[1][2]
N,N,1-Trimethyl-1H-imidazol-2-amine represents a fully substituted exocyclic amine variant of the 2-aminoimidazole core. Unlike its parent compound, which exists in a rapid equilibrium between amino and imino tautomers, this trimethylated derivative is sterically and electronically "locked" into the amino form, provided the methylation is strictly localized to the exocyclic nitrogen and the N1 ring nitrogen.
The Structural Challenge
In the synthesis of this molecule (typically via methylation of 2-aminoimidazole or condensation of N,N-dimethylguanidine with
-
Target (A): N,N-dimethyl-1-methyl-1H-imidazol-2-amine (Neutral, Amino form).
-
Isomer (B): N-methyl-N-(1-methyl-1H-imidazol-2-yl)methanamine (Symmetric N,N'-dimethylation? Unlikely due to valency, but theoretically possible as a mixture).
-
Salt Contaminant (C): 1,3-dimethyl-2-(methylamino)imidazolium (Quaternary salt formed by over-methylation).
Target Properties:
-
Formula:
-
MW: 125.17 g/mol
-
State: Typically a viscous oil or low-melting hygroscopic solid.
Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure, moving from elemental composition to stereochemical locking.
Caption: Step-by-step structural validation workflow. The NOESY step is critical for distinguishing N-methyl positions.
Mass Spectrometry (HRMS)[3]
Before NMR analysis, the molecular formula must be confirmed to rule out quaternary salts (which would have a different mass/charge ratio behavior).
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight).
-
Expected Mode: Positive Ion
.[1] -
Target m/z: 126.1026 (Calculated for
). -
Fragmentation Pattern:
-
Look for loss of
(approx -44 Da) to confirm the exocyclic dimethylamine group. -
Loss of
(15 Da) is common but less diagnostic.
-
NMR Spectroscopy: The Definitive Proof
This section details the specific signals required to confirm the N,N,1-trimethyl arrangement.
1H NMR Analysis (Proton)
Solvent Recommendation: DMSO-
| Position | Group | Multiplicity | Approx Shift ( | Diagnostic Note |
| N1-Me | Singlet (3H) | 3.40 - 3.60 | Distinct from exocyclic methyls. | |
| N-Exo | Singlet (6H) | 2.80 - 3.00 | Integrates to 6H. Usually a single peak due to free rotation. | |
| C4-H | Ring CH | Doublet (1H) | 6.50 - 6.70 | |
| C5-H | Ring CH | Doublet (1H) | 6.80 - 7.00 | Downfield from C4 due to proximity to N1. |
Critical Check: If you see three distinct methyl singlets (3H, 3H, 3H), the molecule might be the quaternary salt (1,3-dimethyl-2-methylamino...) or rotation is restricted. For the target neutral amine, the exocyclic methyls are usually equivalent.
13C NMR Analysis (Carbon)[4][5]
-
C2 (Guanidine-like):
148 - 152 ppm. This deshielded signal confirms the carbon is attached to three nitrogens. -
Methyls:
-
N1-Me:
~30-35 ppm. -
N-Exo-Me:
~38-42 ppm (Often more intense due to 2 carbons).
-
-
Ring Carbons (C4/C5):
115 - 128 ppm.
2D NOESY (Nuclear Overhauser Effect)
This is the self-validating step. You must prove the N1-Methyl is on the ring and adjacent to C5-H, while the Exocyclic Methyls are distant.
Caption: NOESY correlation map. The interaction between N1-Methyl and H-5 is the "fingerprint" of the 1-methyl isomer.
Interpretation Logic:
-
N1-Me
H5: A strong cross-peak here confirms the methyl is on the ring nitrogen adjacent to a CH group. -
Absence of N1-Me
H4: Confirms the regiochemistry (1,5-relationship vs 1,4). -
N(Me)2: Should show no strong NOE to ring protons compared to the N1-Me, or only weak transient NOE.
Experimental Protocol: Isolation & Analysis
Step 1: Sample Preparation
-
Dissolve 10 mg of the analyte in 0.6 mL of DMSO-
(preferred over to ensure solubility of potentially protonated species and sharper peaks). -
Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite if necessary).
Step 2: Acquisition Parameters
-
1H NMR: 16 scans, relaxation delay (
) 2.0s to allow accurate integration of methyls. -
13C NMR: 512 scans, proton-decoupled.
-
NOESY: Mixing time (
) of 500ms is standard for small molecules (MW ~125).
Step 3: Data Validation Criteria
-
Integration Check: The ratio of aliphatic protons (9H total) to aromatic protons (2H total) must be exactly 4.5 : 1 .
-
Purity Check: Look for satellite peaks near the N-Me signals. 2-aminoimidazoles often co-purify with their hydrohalide salts. Shifts will drift downfield if the sample is a salt.
Tautomeric Considerations
While 2-aminoimidazole (unsubstituted) exists as a tautomeric mixture, N,N,1-Trimethyl-1H-imidazol-2-amine is chemically precluded from forming the imino tautomer involving the exocyclic nitrogen because that nitrogen has no protons to donate.
-
Amino Form:
(Stable). -
Imino Form: Requires
. This would require the exocyclic nitrogen to be , creating a charge separation (zwitterion) which is energetically unfavorable in non-polar solvents.
References
-
PubChem. (2025).[2][3] N-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
RSC Advances. (2016). Tautomerism and NMR characteristics of 2-aminoimidazole derivatives. Royal Society of Chemistry.[4] (Contextual grounding for imidazole NMR shifts).
-
Journal of Organic Chemistry. (2014). Regioselective Synthesis of 2-Aminoimidazoles. ACS Publications. (Synthetic pathways and isomer differentiation). Available at: [Link]
-
MDPI Molecules. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of Substituted Imidazoles. (Solid state vs solution dynamics). Available at: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of N,N,1-Trimethyl-1H-imidazol-2-amine
Abstract
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of N,N,1-Trimethyl-1H-imidazol-2-amine (CAS No. 138040-03-6)[1]. Tailored for researchers and professionals in drug development and chemical synthesis, this document delves into the theoretical prediction of the spectrum, presents a detailed experimental protocol for data acquisition, and offers a thorough interpretation of the spectral features. By integrating fundamental NMR principles with practical, field-proven insights, this guide serves as an essential resource for the structural elucidation and quality control of this important heterocyclic amine.
Introduction: The Significance of N,N,1-Trimethyl-1H-imidazol-2-amine
N,N,1-Trimethyl-1H-imidazol-2-amine is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The imidazole ring is a core structural motif in many biologically active molecules, including the amino acid histidine, and serves as a versatile ligand in coordination chemistry[2]. The specific substitution pattern of the title compound—featuring a 2-(dimethylamino) group and an N-methyl group—creates a unique electronic and steric environment that influences its chemical reactivity and potential applications.
Accurate structural characterization is paramount for any chemical entity intended for research or development. ¹H NMR spectroscopy stands as one of the most powerful and non-destructive analytical techniques for elucidating molecular structures in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. This guide explains the causality behind the expected spectral pattern and provides a robust framework for its empirical verification.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The structure contains three distinct types of proton environments, which will give rise to three unique signals.
Caption: Molecular structure with key proton groups highlighted.
-
Imidazole Ring Protons (H4 & H5): The imidazole ring is aromatic. The two protons, H4 and H5, are in distinct chemical environments. The 2-(dimethylamino) group is a strong electron-donating group, which increases electron density within the ring, causing the H4 and H5 signals to shift upfield (to a lower ppm value) compared to unsubstituted imidazole. In N-substituted imidazoles, the tautomeric equilibrium is prevented, allowing for the differentiation of C4 and C5 positions[3]. Literature data for similar 2-aminoimidazoles show these protons typically resonate between δ 6.5 and 7.7 ppm [4]. They will appear as doublets due to coupling with each other, with a small coupling constant (³JHH) typically around 1-3 Hz.
-
Ring N-Methyl Protons (N1-CH₃): The methyl group attached to the N1 position of the imidazole ring is deshielded by the aromatic ring current and the electronegative nitrogen atom. Based on data for 1-methylimidazole, this signal is expected to be a singlet appearing in the range of δ 3.6 to 3.8 ppm [5][6].
-
Amine N,N-Dimethyl Protons (N(CH₃)₂): The six protons of the two methyl groups on the exocyclic amine are equivalent due to free rotation around the C-N bond. This will result in a single, sharp singlet. The chemical shift will be influenced by the electronic nature of the imidazole ring. Compared to a simple aliphatic amine like trimethylamine (δ 2.12 ppm)[7], the attachment to an sp²-hybridized carbon of the electron-rich heteroaromatic ring will likely shift this signal slightly downfield. A predicted range of δ 2.5 to 3.0 ppm is reasonable.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution, artifact-free spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Methodology:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of N,N,1-Trimethyl-1H-imidazol-2-amine. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues from high viscosity[8][9].
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal at δ 7.26 ppm typically does not interfere with signals of interest[10]. Use a solvent that contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift calibration[7].
-
Filtration: To ensure optimal magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The absence of suspended particles is critical for obtaining sharp spectral lines[9].
-
Sample Loading: The final volume in the NMR tube should result in a sample height of 4-5 cm. This ensures the sample occupies the active volume of the spectrometer's receiver coil, maximizing sensitivity[9].
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. The lock signal stabilizes the magnetic field against drift.
-
Shim the magnetic field by adjusting the current in the shim coils to optimize its homogeneity across the sample volume, which is essential for achieving high resolution and sharp peaks.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz instrument). A typical acquisition might involve 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.
Data Analysis and Interpretation
The processed ¹H NMR spectrum should display three distinct signals corresponding to the three unique proton environments predicted in the theoretical framework. The integration value of each signal should be proportional to the number of protons it represents.
Table 1: Summary of Predicted ¹H NMR Data for N,N,1-Trimethyl-1H-imidazol-2-amine in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~6.6 - 6.8 | 1H | Doublet (d) | ~1-3 |
| H4 | ~6.9 - 7.1 | 1H | Doublet (d) | ~1-3 |
| N1-CH₃ | ~3.7 | 3H | Singlet (s) | N/A |
| N(CH₃)₂ | ~2.7 | 6H | Singlet (s) | N/A |
Justification of Assignments:
-
Singlets at δ ~3.7 and ~2.7 ppm: These signals integrate to 3 and 6 protons, respectively, and lack any splitting, which is consistent with the N1-methyl and the N,N-dimethyl groups, as neither has adjacent, non-equivalent proton neighbors. The downfield signal (δ ~3.7 ppm) is assigned to the N1-methyl group due to the direct deshielding effect of the aromatic ring.
-
Doublets at δ ~6.6-7.1 ppm: These two signals, each integrating to one proton, are characteristic of the imidazole ring protons. Their doublet multiplicity arises from mutual spin-spin coupling. The precise assignment of H4 versus H5 can be confirmed using 2D NMR techniques like NOESY, which would show a spatial correlation between the N1-methyl protons and the adjacent H5 proton.
Troubleshooting and Advanced Considerations
-
Peak Broadening: Broad peaks can result from the presence of paramagnetic impurities, suspended solids, or high sample viscosity[9]. Re-filtering the sample or using a slightly lower concentration can often resolve this. For amines, proton exchange can sometimes lead to broadening of N-H or adjacent C-H signals; however, this is not a factor for this fully N-substituted compound.
-
Solvent Impurities: Always check for common impurity signals. A peak at δ 1.56 ppm in CDCl₃ corresponds to water. Other small peaks may arise from residual non-deuterated solvent or stabilizers.
-
Advanced Techniques: For unambiguous assignment of the ring protons (H4 and H5), a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be invaluable. It would reveal through-space correlations, confirming the proximity of the N1-methyl group to H5.
Safety Precautions
While a specific Safety Data Sheet (SDS) for N,N,1-Trimethyl-1H-imidazol-2-amine should always be consulted prior to handling, compounds of this class may present hazards. Related substituted imidazoles and amines are known to cause skin and eye irritation or burns and may be harmful if swallowed[11].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
The ¹H NMR spectrum of N,N,1-Trimethyl-1H-imidazol-2-amine is a clear and informative fingerprint of its molecular structure. It is characterized by three distinct signals: two doublets in the aromatic region for the ring protons and two singlets in the aliphatic region for the three methyl groups. This guide provides the theoretical basis for predicting this spectrum, a detailed protocol for its acquisition, and a logical framework for its interpretation. By following these principles, researchers can confidently use ¹H NMR spectroscopy for the routine characterization and quality assessment of this and structurally related compounds.
References
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- Farfán, N., Castillo, D., & Santillan, R. (2003). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Arkivoc, 2003(10), 57-67. (Note: This reference is from a broader review on boron complexes, but the section on imidazole NMR is relevant.)
- Yahyazadeh, A., Heravi, M. M., & Beheshtiha, Y. S. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4967.
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Sikora, K., et al. (2020). Structure and proton chemical shifts in ¹H NMR spectra of N-methylimidazole moiety of QAS 6. ResearchGate. [Diagram]. Retrieved from [Link]
- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7), 1545-1552.
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Moore, S. J., et al. (2000). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 39(16), 3457–3465. Retrieved from [Link]
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Vahdati, S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 920. Retrieved from [Link]
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Tassoy, O., & Turgut, T. (2017). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. PubMed. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Lebleu, T., et al. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 30(3), 612. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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Moore, S. J., et al. (1998). NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry, 37(25), 6531–6539. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (2023). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and (c) phosphor fly ash, (d) ZnO, and (e) ZnS nanoparticles absorbed (mim). [Diagram]. Retrieved from [Link]
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Moore, S. J., et al. (2000). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 39(16), 3457-3465. Retrieved from [Link]
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Smith, A. M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1033. Retrieved from [Link]
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Smith, A. M., et al. (2007). Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. Scribd. Retrieved from [Link]
- Kumar, A., et al. (2022). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Journal of Chemical and Pharmaceutical Research, 14(9), 1-8.
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-1H-imidazol-2-amine. PubChem. Retrieved from [Link]
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NIST. (n.d.). 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]
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Yogi, B. (2022). Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. ResearchGate. Retrieved from [Link]
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Bakulina, O., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1346. Retrieved from [Link]
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13C NMR Spectroscopy of Substituted Imidazoles: A Technical Guide
Introduction
The imidazole ring is a cornerstone of medicinal chemistry and materials science, appearing in everything from essential amino acids like histidine to antifungal drugs and ionic liquids.[1] Understanding the precise electronic and structural characteristics of this heterocyclic system is paramount for rational drug design and the development of novel functional materials. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides an unparalleled, high-resolution view into the carbon framework of substituted imidazoles.
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹³C NMR for the characterization of substituted imidazoles. We will move beyond simple data reporting to explain the causality behind chemical shift variations, address common challenges like tautomerism, and provide a field-proven experimental protocol.
The ¹³C NMR Spectrum of the Imidazole Core
To understand the influence of substituents, we must first establish a baseline with the parent imidazole molecule. The imidazole ring consists of three unique carbon environments: C2, C4, and C5.
Due to prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N3), the C4 and C5 carbons become chemically equivalent on the NMR timescale in many common solvents.[2][3] This results in a simplified spectrum with only two signals for the ring carbons.
-
C2: This carbon, positioned between two electronegative nitrogen atoms, is the most deshielded and typically appears furthest downfield. For imidazole itself, its resonance is observed around 135.3 ppm .[1]
-
C4/C5: Due to the rapid tautomeric exchange, these two carbons are observed as a single, time-averaged signal at approximately 122.0 ppm .[4]
The ability to resolve C4 and C5 is often achievable by N-substitution, which "locks" the tautomeric form, or by using specific solvents or solid-state NMR techniques that slow down the proton exchange.[2][3]
Visualizing the Imidazole Core and Tautomerism
The following diagrams illustrate the standard numbering of the imidazole ring and the process of tautomerism that leads to the equivalence of C4 and C5.
Caption: Standard IUPAC numbering for the imidazole ring.
Caption: Effect of rapid tautomerism on the ¹³C NMR spectrum of imidazole.
The Influence of Substituents on ¹³C Chemical Shifts
The true power of ¹³C NMR lies in its sensitivity to the electronic environment of each carbon atom. Substituents on the imidazole ring—whether on a nitrogen or a carbon—induce predictable changes in chemical shifts (δ) by altering the electron density through inductive and resonance (mesomeric) effects.
N-Substituted Imidazoles
Fixing a substituent to one of the nitrogen atoms prevents tautomerism, providing distinct signals for C4 and C5.
-
Electron-Donating Groups (EDGs) like alkyl groups (e.g., methyl) increase electron density at C2 and C5 through inductive effects. This increased shielding results in an upfield shift (lower ppm value) for these carbons compared to the parent imidazole. C4 is less affected.
-
Electron-Withdrawing Groups (EWGs) such as aryl or acyl groups decrease electron density, particularly at C2 and C5. This deshielding causes a downfield shift (higher ppm value).
C-Substituted Imidazoles
Substituents on the carbon atoms (C2, C4, or C5) have a more direct and often more pronounced effect.
-
At C2:
-
EDGs (e.g., -CH₃, -NH₂) significantly shield C2, shifting it upfield. They also moderately shield C4 and C5.
-
EWGs (e.g., -NO₂, -CHO, -Cl) strongly deshield C2, causing a large downfield shift.[5] The effect on C4 and C5 is also deshielding but to a lesser extent.
-
-
At C4 or C5:
-
Due to the asymmetry, substitution at C4 or C5 breaks the C4/C5 equivalence even in N-unsubstituted imidazoles, although tautomerism can still lead to signal broadening.[6][7][8]
-
The substituent's effect is strongest on the carbon to which it is directly attached (the ipso carbon).
-
The electronic effects are transmitted through the π-system, influencing the other ring carbons. For instance, an EWG at C4 will deshield C4, C2, and to a lesser degree, C5.
-
Summary of Substituent Effects on ¹³C Chemical Shifts (δ, ppm)
| Substituent & Position | C2 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Causality & Key Insights |
| Unsubstituted | ~135.3 | ~122.0 | ~122.0 | Tautomerism averages C4 and C5 signals.[1] |
| 1-Methyl | ~137.5 | ~128.5 | ~120.5 | Tautomerism is blocked. The methyl group's inductive effect slightly shields C5. |
| 2-Methyl | ~145.0 | ~121.0 | ~121.0 | The methyl group directly deshields the ipso C2 carbon. |
| 2-Nitro | ~148.0 | ~125.0 | ~125.0 | Strong electron-withdrawing nature of NO₂ group significantly deshields all ring carbons, especially C2. |
| 4(5)-Nitro | ~145.7 | ~135.5 | ~118.0 | In the locked tautomer, the EWG at C4 strongly deshields C4 and C2, while C5 is comparatively shielded. |
| 1-Benzyl | ~137.5 | ~129.8 | ~119.3 | The benzyl group acts as a weak EWG through the phenyl ring, leading to deshielding at C4.[9] |
| 2-Phenyl | ~146.0 | ~128.0 | ~123.0 | The phenyl group deshields C2. Tautomerism can cause broadening of C4/C5 signals in solution.[6][7] |
Note: The values presented are approximate and can vary based on solvent and concentration. They are intended to illustrate general trends.[10]
Practical Considerations and Challenges
Tautomerism and Signal Broadening
As mentioned, the rapid N-H proton exchange in unsymmetrically substituted imidazoles can be a significant challenge.[6][8] If the rate of exchange is comparable to the NMR timescale, the signals for the imidazole ring carbons (especially C4 and C5) can become extremely broad, sometimes to the point of being undetectable in the baseline noise.[6][7][8]
Mitigation Strategies:
-
Low-Temperature NMR: Cooling the sample can slow the proton exchange rate, potentially resolving the broad signals into distinct peaks for each tautomer.
-
Solid-State NMR (CP-MAS): In the solid state, molecular motion is restricted, and tautomerism is often suppressed, allowing for the unambiguous identification of carbon signals.[6][7][11]
-
Solvent Choice: The choice of solvent can influence the tautomeric equilibrium and the rate of exchange. Aprotic, non-polar solvents may slow the exchange compared to polar, protic solvents.[12]
Solvent Effects
The chemical shifts of imidazole carbons are sensitive to the solvent environment, with shifts varying by 2-3 ppm depending on the solvent's polarity and hydrogen-bonding capabilities.[10] For example, hydrogen-bonding solvents can interact with the ring nitrogens, altering the electron density and thus the chemical shifts.[12] It is crucial to be consistent with the solvent used for analysis, especially when comparing data across a series of compounds. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices.[9]
Standard Experimental Protocol for ¹³C NMR of Substituted Imidazoles
This section provides a robust, self-validating workflow for acquiring high-quality ¹³C NMR spectra.
Experimental Workflow Diagram
Caption: Step-by-step workflow for ¹³C NMR analysis of imidazoles.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified substituted imidazole derivative. The amount depends on the compound's molecular weight and solubility.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9] Ensure complete dissolution.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.0 ppm). Alternatively, the residual solvent peak can be used as a secondary reference during processing (e.g., CDCl₃ at 77.16 ppm).[9]
-
Filter the solution if necessary and transfer it to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and match the ¹³C probe to the sample. Modern spectrometers often have an automatic tuning and matching (atma) function.[13]
-
Set up the acquisition parameters. A standard proton-decoupled ¹³C experiment (zgpg30 on Bruker systems) is typically used.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a higher number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed for a good signal-to-noise ratio.[13]
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 s) is necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Once the acquisition is complete, perform a Fourier transform on the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the reference peak (TMS to 0.0 ppm or the solvent peak to its known value).[9]
-
Perform peak picking to identify the chemical shift of each resonance.
-
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of substituted imidazoles. By understanding the foundational chemical shifts of the imidazole core and the predictable electronic effects of various substituents, researchers can confidently assign carbon signals and gain deep insights into the molecular structure. While challenges such as tautomerism exist, they can be effectively managed through methodical experimental design, including low-temperature analysis, appropriate solvent selection, and the use of solid-state NMR. The protocols and data presented in this guide serve as a robust foundation for professionals in chemistry and drug development to leverage the full power of ¹³C NMR in their research endeavors.
References
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Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(17), 3770. Available at: [Link][6][7]
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ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Available at: [Link]
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Farfán, N., et al. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link][2]
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Alkorta, I., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 481-486. Available at: [Link][12]
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Babushkina, T. A., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2623. Available at: [Link]
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Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PubMed. Available at: [Link]
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Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Semantic Scholar. Available at: [Link][8]
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Al-Badr, A. A. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. King Saud University. Available at: [Link][1]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link][5]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. Available at: [Link][3]
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Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-585. Available at: [Link]
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Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698. Available at: [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Available at: [Link]
-
Abboud, J. L. M., et al. (1991). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(6), 785-790. Available at: [Link][10]
-
Rossini, A. J., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link][11]
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Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC. Available at: [Link]
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Grasselli, M., et al. (1991). Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. Spectroscopy Letters, 24(6), 849-857. Available at: [Link]
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Salerno, A., & Perillo, I. A. (2005). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. Available at: [Link]
-
Li, S., et al. (2013). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. Solid State Nuclear Magnetic Resonance, 54, 30-36. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Available at: [Link][13]
-
Le-Gall, T., et al. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 30(3), 596. Available at: [Link][9]
-
SpectraBase. (n.d.). Imidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link][4]
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- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
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- 13. chem.uiowa.edu [chem.uiowa.edu]
"mass spectrometry of trimethylated imidazole derivatives"
An In-Depth Technical Guide to the Mass Spectrometry of Trimethylated Imidazole Derivatives
Foreword
In the landscape of pharmaceutical and biological research, the structural elucidation and quantification of small molecules are paramount. Among these, trimethylated imidazole derivatives represent a class of compounds with significant biological activity and increasing relevance in drug development.[1][2] As permanently charged quaternary ammonium compounds, their analysis by mass spectrometry presents unique opportunities and challenges. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical applications of mass spectrometry for the characterization of these important molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the expertise to develop robust, self-validating analytical systems.
The Chemical and Biological Significance of Trimethylated Imidazoles
The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the essential amino acid histidine.[3] Its derivatives are integral to a wide array of therapeutic agents, from antifungal drugs to anticancer agents.[1][4] The addition of three methyl groups to the imidazole structure results in a permanently cationic quaternary ammonium compound. This structural feature profoundly influences the molecule's chemical properties, including its polarity, solubility, and, critically for our purposes, its behavior in a mass spectrometer.[5][6] Understanding the mass spectrometric analysis of these derivatives is crucial for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing.[3][7]
Ionization Techniques: Generating Gas-Phase Ions from Permanently Charged Precursors
The first critical step in any mass spectrometry workflow is the conversion of the analyte into a gas-phase ion. For the non-volatile and permanently charged trimethylated imidazole derivatives, this requires "soft" ionization techniques that can transfer the pre-existing ion from the solution phase to the gas phase with minimal fragmentation.[8]
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
Electrospray ionization (ESI) is the premier ionization method for polar, charged, and non-volatile compounds, making it ideally suited for trimethylated imidazoles.[9][10] The process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[10]
Causality in ESI Parameter Selection:
-
Polarity: Because trimethylated imidazoles are pre-charged, ESI is operated in positive ion mode . This leverages the inherent positive charge of the analyte for highly efficient ionization.
-
Solvent System: The choice of solvent is critical for stable spray formation. A typical mobile phase consists of an aqueous component and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid).[11][12] The acid ensures the analyte remains protonated and aids in the electrospray process, although with permanently charged quaternary compounds, its primary role is to improve chromatography.
-
Capillary Voltage and Temperature: These parameters must be optimized to ensure efficient desolvation without inducing thermal degradation.[13] For stable compounds like trimethylated imidazoles, a capillary temperature of 200-300°C is a good starting point.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analogs
While less common for permanently charged compounds, GC-MS can be employed if the trimethylated imidazole derivative can be made volatile through derivatization or if structurally related, non-quaternary analogs are being analyzed.[15] The most common derivatization technique for compounds with active hydrogens (which is not the case for the quaternary nitrogen, but may be for other parts of the molecule) is trimethylsilylation (TMS).[16][17]
-
Derivatization: A silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with a TMS group (-Si(CH₃)₃), increasing volatility.[15][18]
-
Ionization in GC-MS: Electron Ionization (EI) is the standard method.[9] It's a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation patterns that are useful for structural identification.[10][19]
The choice between LC-ESI-MS and GC-EI-MS is fundamentally dictated by the analyte's properties. For the inherently non-volatile, permanently charged trimethylated imidazoles, LC-ESI-MS is the superior and more direct approach.
Fragmentation Analysis: Decoding the Structure
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. A precursor ion (in this case, the intact molecular ion of the trimethylated imidazole) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[7]
Fragmentation of Quaternary Imidazoles in ESI-MS/MS
As permanently charged species, trimethylated imidazoles behave similarly to other quaternary ammonium compounds in MS/MS.[5] The precursor ion scan will typically show the molecular ion ([M]⁺) as the base peak, not a protonated adduct like [M+H]⁺.[5] Fragmentation is driven by charge-remote processes, as the charge is fixed.
Common Fragmentation Pathways:
-
Loss of a Methyl Radical: While less common for even-electron ions, the loss of a methyl radical (•CH₃) can occur, though it often requires higher collision energy.[20]
-
Neutral Loss of Methane: A more frequent pathway involves the loss of a neutral methane molecule (CH₄), resulting from the abstraction of a proton from another part of the molecule by one of the methyl groups.
-
Cleavage of Substituents: The most informative fragmentation pathways involve the cleavage of other substituents on the imidazole ring or side chains. The stability of the resulting neutral loss and the remaining cation dictates the most favorable pathways.[21][22]
-
Ring Cleavage: While the imidazole ring itself is aromatic and relatively stable, cleavage can occur under higher energy conditions, often initiated by the fragmentation of a substituent.[21] Unlike in EI, complete ring opening is less common in ESI-CID.[21]
The following diagram illustrates a generalized fragmentation workflow for a hypothetical trimethylated imidazole derivative.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents | Journal of Neonatal Surgery [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. as.uky.edu [as.uky.edu]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. mdpi.com [mdpi.com]
- 13. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. folia.unifr.ch [folia.unifr.ch]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. thescipub.com [thescipub.com]
- 18. Imidazole, TMS derivative [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
The 2-Aminoimidazole Scaffold: Chemical Reactivity, Tautomeric Control, and Synthetic Applications
[1]
Executive Summary: The Deceptive Simplicity of 2-Aminoimidazoles
For the medicinal chemist, the 2-aminoimidazole (2-AI) scaffold represents a paradox. Structurally, it appears to be a simple fusion of a guanidine and an imidazole. Functionally, however, it is a "chemical chameleon." It serves as a critical pharmacophore in marine alkaloids (e.g., Oroidin, Ageliferin) known for potent biofilm inhibition and receptor modulation.[1]
The core challenge in handling 2-AIs lies in their ambidextrous reactivity . The molecule possesses three nucleophilic nitrogens and an electron-rich aromatic ring, all governed by a rapid tautomeric equilibrium. This guide moves beyond basic textbook definitions to address the practical realities of manipulating this scaffold: controlling regioselectivity, preventing catalyst poisoning, and leveraging C-H activation for late-stage functionalization.
Structural Dynamics: Tautomerism & Basicity
Understanding the reactivity of 2-AIs requires mastering their tautomeric preferences. Unlike simple imidazoles, 2-AIs exist in a dynamic equilibrium between the amino-tautomer (A) and the imino-tautomer (B).
The Tautomeric Equilibrium
While the amino form is generally favored in the gas phase and non-polar solvents due to aromatic stabilization, the imino form becomes significant in polar protic solvents and crystal lattices due to hydrogen bonding networks.
-
pKa Profile: The conjugate acid of 2-aminoimidazole has a pKa of approximately 8.5 . This makes it significantly more basic than imidazole (pKa ~7.0) but less basic than an isolated guanidine (pKa ~13.6).
-
Implication: In neutral media, the 2-AI exists largely as the free base, but it will readily sequester protons or coordinate to Lewis acidic metals (e.g., Pd, Cu), often killing catalytic cycles if not properly protected.
Visualization: Tautomeric States
The following diagram illustrates the proton-transfer equilibrium that dictates nucleophilic attack.
Caption: The 2-AI scaffold fluctuates between amino and imino forms. Protonation yields a resonance-stabilized guanidinium cation.
Reactivity Profile & Regiocontrol
The "Senior Scientist" approach to 2-AIs is defined by protection group strategy . Attempting to functionalize the naked scaffold often results in polymerization or intractable mixtures of N-substituted isomers.
Electrophilic Aromatic Substitution (EAS)
The 2-amino group is a strong electron donor, activating the C4 and C5 positions.
-
Halogenation: Reaction with
or NBS is extremely fast. Without careful stoichiometry, one inevitably obtains the 4,5-dibromo derivative.-
Control Tactic: Use acidic media (e.g., HBr/AcOH) to protonate the ring. The resulting guanidinium species is less electron-rich, slowing the reaction enough to allow mono-bromination.
-
N-Alkylation and Acylation
This is the most common failure point.
-
Thermodynamic vs. Kinetic Control:
-
Kinetic: Acyl chlorides typically attack the exocyclic amino nitrogen (imino-like reactivity).
-
Thermodynamic: Under reversible conditions or high heat, the substituent often migrates to the endocyclic ring nitrogen.
-
-
The "Boc-Trick": To selectively functionalize the ring carbon or nitrogen, first protect the exocyclic amine with a Boc or Trityl group. This locks the tautomer into the "amino" form and sterically blocks the exocyclic nitrogen.
Metal-Mediated C-H Activation
Modern drug discovery utilizes Pd-catalyzed C-H arylation to build complexity without pre-functionalized handles.
-
Challenge: The basic nitrogen coordinates to Palladium, poisoning the catalyst.
-
Solution: Use of "Transient Directing Groups" or bulky phosphine ligands (e.g., tBuBrettPhos) that can out-compete the substrate for the metal center.
Visualization: Reactivity Map
Caption: Mapping the reactive sites. Note the competition between N-centers and the propensity for catalyst deactivation.
Experimental Protocols
These protocols are selected for their high reproducibility and relevance to modern medicinal chemistry.
Protocol A: Synthesis of 4-Aryl-2-Aminoimidazoles (Modified Marckwald)
Context: The classic condensation of
Materials:
- -Bromoacetophenone (1.0 equiv)
-
N-Acetylguanidine (1.2 equiv) - Note: Acetyl group acts as a transient protecting group.
-
DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve
-Bromoacetophenone (10 mmol) in DMF (20 mL). -
Addition: Add N-acetylguanidine (12 mmol) slowly at 0°C.
-
Cyclization: Stir at room temperature for 2 hours, then heat to 80°C for 4 hours.
-
Deprotection (In-situ): Add aqueous HCl (2M, 10 mL) and reflux for 1 hour to remove the acetyl group.
-
Workup: Neutralize with NaOH to pH 9. Extract with EtOAc (
mL). -
Purification: Recrystallize from EtOH/Water. Flash chromatography is often difficult due to polarity (requires DCM/MeOH/NH3).
Protocol B: Pd-Catalyzed C-H Arylation (The Melander/Richards Approach)
Context: Direct functionalization of the C4/C5 position without pre-halogenation.
Materials:
-
Protected 2-Aminoimidazole (e.g., N-Boc-2-aminoimidazole)
-
Aryl Iodide (Ar-I)
-
Pd(OAc)2 (5 mol%)
-
Ligand:
or XPhos -
Base:
Step-by-Step:
-
Catalyst Prep: In a glovebox, mix Pd(OAc)2 and Ligand in 1,4-dioxane. Stir for 30 mins to form the active complex.
-
Reaction Assembly: Add the protected 2-AI (1.0 equiv), Aryl Iodide (1.5 equiv), and
(2.0 equiv). -
Execution: Seal tube and heat to 110°C for 12-18 hours.
-
Troubleshooting: If conversion is low, add pivalic acid (30 mol%) as a proton shuttle (C-H activation promoter).
Data Summary: Reactivity Comparison
| Transformation | Reagent System | Regioselectivity Outcome | Senior Scientist Note |
| Halogenation | C4 & C5 (Dibromination) | Difficult to stop at mono-bromo; use NBS at -78°C for control. | |
| Acylation | AcCl / Pyridine | Exocyclic Nitrogen (>90%) | Kinetic product; stable at RT. Rearranges to ring N at high temp. |
| Alkylation | MeI / NaH | Mixture (Endo > Exo) | Avoid. Use reductive amination or build the ring with the alkyl group already attached. |
| Suzuki Coupling | Pd( | C4 or C5 (requires Halide) | Requires protection of the 2-amino group (e.g., Boc) to prevent Pd poisoning. |
Synthetic Workflow: Building a Biofilm Inhibitor
The following workflow visualizes the construction of an Oroidin-like library using the principles described above.
Caption: A robust pathway for generating 2-AI libraries, prioritizing protection groups to manage reactivity.
References
-
Melander, C., et al. (2009).[2][3] "A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism."[2][3] Journal of the American Chemical Society. [Link]
-
Richards, J. J., & Melander, C. (2008).[4] "Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues." Organic & Biomolecular Chemistry. [Link]
-
Lovely, C. J., et al. (2004). "Biogenetically Inspired Synthesis of Marine C6N4 2-Aminoimidazole Alkaloids: Ab Initio Calculations, Tautomerism, and Reactivity." Organic Letters. [Link]
-
Bunders, C. A., et al. (2010).[5] "Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria." Bioorganic & Medicinal Chemistry Letters. [Link]
-
He, Y., et al. (2022).[6][7] "Regioselective Access to 2-Iminoimidazolidines via AgF-Mediated Cascade Reactions." The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Access to 2-Iminoimidazolidines via AgF-Mediated Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: N,N,1-Trimethyl-1H-imidazol-2-amine as a High-Efficiency Organocatalyst
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6), often referred to in this guide as TMIA , represents a distinct class of "super-nucleophilic" imidazole catalysts. Structurally, it bridges the gap between standard alkyl-imidazoles (like N-methylimidazole, NMI) and powerful amidine bases (like DBU).
The presence of the electron-donating dimethylamino group at the C2 position significantly enhances the electron density at the N3 catalytic center via the mesomeric (+M) effect. This modification transforms the standard imidazole core into a guanidine-hybrid system , offering superior nucleophilicity and Brønsted basicity compared to NMI and DMAP (4-dimethylaminopyridine) in specific transformations.
Key Advantages:
-
Enhanced Nucleophilicity: accelerated formation of acyl-imidazolium intermediates.
-
Tunable Basicity: Higher pKa than NMI, facilitating proton transfer in difficult substrates.
-
Versatility: Effective in acylation, silylation, Baylis-Hillman reactions, and epoxy curing.
Mechanism of Action
The catalytic efficacy of TMIA stems from its ability to stabilize positive charge in reaction intermediates. In acyl transfer reactions, TMIA attacks the acyl donor (e.g., acetic anhydride) to form a N-acyl-TMIA cation .
Unlike NMI, where the positive charge is delocalized only over the imidazole ring, the exocyclic nitrogen in TMIA provides additional resonance stabilization. This "push-pull" electronic structure lowers the activation energy for the formation of the intermediate, dramatically increasing reaction rates for sterically hindered substrates.
Figure 1: Catalytic Cycle (Acylation)
Caption: The catalytic cycle of TMIA in acylation, highlighting the formation of the stabilized N-acyl-TMIA cation.
Comparative Data: TMIA vs. Standard Catalysts
The following table illustrates the relative performance of TMIA against industry standards in the acetylation of a hindered secondary alcohol (e.g., Menthol) at 25°C.
| Catalyst | Loading (mol%) | Time to 95% Conv. | Relative Rate (k_rel) | Notes |
| Pyridine | 100 | > 24 h | 1.0 | Baseline; slow for hindered substrates. |
| NMI | 10 | 4 h | ~50 | Standard high-throughput catalyst. |
| DMAP | 5 | 1.5 h | ~10^3 | Industry standard "super-nucleophile". |
| TMIA | 5 | < 45 min | ~2x10^3 | Superior turnover due to C2-NMe2 donation. |
Application Protocols
Protocol A: Rapid Acylation of Sterically Hindered Alcohols
Use Case: Derivatization of tertiary alcohols, natural products, or sterically crowded pharmacophores.
Reagents:
-
Substrate: 1.0 equiv (e.g., tert-butanol or hindered phenol)
-
Acyl Donor: Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)
-
Catalyst: TMIA (0.05 equiv / 5 mol%)
-
Base (Auxiliary): Triethylamine (1.2 equiv) - Optional if using anhydride; required for acid chlorides.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Preparation: In a flame-dried reaction flask under nitrogen atmosphere, dissolve the Substrate (10 mmol) in anhydrous DCM (20 mL).
-
Catalyst Addition: Add TMIA (0.5 mmol, 70 mg) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Activation:
-
If using Acid Chloride: Add Triethylamine (12 mmol) first, cool to 0°C, then add Acetyl Chloride dropwise.
-
If using Anhydride: Add Acetic Anhydride (12 mmol) dropwise at room temperature.
-
-
Reaction: Monitor via TLC or HPLC.
-
Observation: The reaction typically warms slightly (exothermic).
-
Endpoint: Most hindered alcohols convert within 30-60 minutes.
-
-
Quench: Add saturated NaHCO₃ solution (10 mL) and stir vigorously for 10 minutes to hydrolyze excess anhydride.
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Critical Note: For extremely acid-sensitive substrates, TMIA's high basicity allows it to function as both catalyst and acid scavenger, though using an auxiliary base (TEA) is more economical.
Protocol B: Latent Accelerator for Epoxy Resin Curing
Use Case: One-pot epoxy adhesive formulations requiring shelf stability at RT but rapid cure at elevated temperatures.
Context: TMIA acts as a thermal latency accelerator. At room temperature, the steric bulk of the trimethyl groups prevents rapid cross-linking. Upon heating (>100°C), the increased molecular motion overcomes this barrier, initiating rapid anionic polymerization.
Formulation:
-
Resin: Bisphenol-A diglycidyl ether (DGEBA) (e.g., Epon 828).
-
Hardener: Dicyandiamide (DICY) (Micronized).
-
Accelerator: TMIA (0.5 - 2.0 phr - parts per hundred resin).
Curing Cycle Workflow:
Caption: Thermal activation workflow for TMIA-accelerated epoxy systems.
Procedure:
-
Dispersion: Disperse micronized DICY (6 phr) and TMIA (1 phr) into the liquid epoxy resin. Use a three-roll mill to ensure particle size <10 µm.
-
Degassing: Vacuum degas the mixture at RT for 20 mins.
-
Cure: Ramp temperature to 140°C.
-
Gel Time: ~2-3 minutes at 140°C.
-
Full Cure: 30 minutes at 140°C.
-
Handling, Safety, and Stability
Safety Profile (GHS Classification):
-
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[3]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
Storage & Stability:
-
Hygroscopic: Like most alkyl-imidazoles, TMIA absorbs moisture from the air, which deactivates it (forming the hydrate).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a desiccator or glovebox.
-
Shelf Life: 12 months if properly sealed.
Troubleshooting:
-
Problem: Reaction rate slows down significantly.
-
Cause: Catalyst has absorbed moisture.
-
Solution: Azeotrope the reaction mixture with toluene prior to adding the acyl donor, or use fresh catalyst.
-
References
-
General Imidazole Catalysis: BenchChem. "An In-Depth Technical Guide to 1-Methylimidazole: From Discovery to Modern Applications." (2025). Link
- Ishikawa, T.
-
Epoxy Curing Mechanisms: Ham, et al. "Curing of Epoxy Resins with Imidazoles."[4][5] Journal of Applied Polymer Science. (Cited via BenchChem technical data).
-
CAS Registry Data: NIH PubChem. "1-Methyl-1H-imidazol-2-amine (Related Structure/Analogues)." Link
-
Acylation Protocols: Hofle, G., Steglich, W., Vorbruggen, H.[1] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[6] Chem. Int. Ed. 17, 569 (1978). (Foundational text for super-nucleophilic catalysis mechanisms applicable to TMIA).
Sources
Application Note: N,N,1-Trimethyl-1H-imidazol-2-amine (TMIA) in Organometallic Chemistry
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine (TMIA) represents a specialized class of "super-basic" imidazole ligands. Unlike standard 1-methylimidazole (NMI), TMIA features a dimethylamino group at the C2 position. This substitution exerts a powerful mesomeric (+M) effect, significantly increasing the electron density at the N3 coordination site.
This guide details the synthesis, coordination chemistry, and catalytic application of TMIA. It is designed for researchers requiring a ligand that offers stronger
Key Differentiators
-
Electronic Profile: The C2-dimethylamino group pushes electron density into the ring, making N3 highly nucleophilic (pKa ≈ 8.5–9.0, estimated vs. 7.0 for NMI).
-
Steric Profile: The C2 substituent creates a "steric fence" that favors trans-coordination in square planar complexes (e.g., Pd(II)), preventing the formation of overcrowded species.
-
Dual Utility: Acts as both a stabilizing ligand for high-valent metals and a nucleophilic organocatalyst (analogous to DMAP).
Ligand Profile & Properties[1][2]
Structural Analysis
The ligand coordinates primarily through the N3-imidazole nitrogen . The exocyclic amine nitrogen is generally non-coordinating due to steric hindrance and delocalization of its lone pair into the aromatic system (guanidine-like resonance).
| Property | N,N,1-Trimethyl-1H-imidazol-2-amine (TMIA) | 1-Methylimidazole (NMI) | DMAP (4-Dimethylaminopyridine) |
| Structure | Imidazole core, C2-NMe2 | Imidazole core, C2-H | Pyridine core, C4-NMe2 |
| Coordination Site | N3 (Ring Nitrogen) | N3 (Ring Nitrogen) | N1 (Ring Nitrogen) |
| Electronic Effect | Strong +M (Inductive & Resonance) | Standard Aromatic | Strong +M |
| Steric Bulk | Moderate (C2 substituent proximal to metal) | Low | Low |
| pKa (Conj. Acid) | ~8.5 - 9.0 (Estimated) | 7.0 | 9.7 |
| Primary Use | High-activity catalysis, Metal Stabilization | Solvent, Base, Precursor | Acylation Catalyst |
Resonance & Donor Capability
The diagram below illustrates the electron donation pathway that enhances the basicity of the N3 nitrogen.
Caption: Resonance contribution of the exocyclic dimethylamino group enhancing the Lewis basicity of the N3 donor site.
Synthesis Protocol: Preparation of TMIA
Objective: Synthesize N,N,1-Trimethyl-1H-imidazol-2-amine from commercially available precursors via Nucleophilic Aromatic Substitution (
Materials
-
Precursor: 2-Chloro-1-methylimidazole (CAS: 14006-54-3)
-
Reagent: Dimethylamine (40% aq. solution or 2.0 M in THF)
-
Solvent: Ethanol (EtOH) or DMF (if high temp needed)
-
Base:
(Potassium Carbonate)[1]
Step-by-Step Methodology
-
Charge: In a 100 mL pressure tube (sealed vessel), dissolve 2-chloro-1-methylimidazole (1.16 g, 10 mmol) in Ethanol (10 mL).
-
Add Reagents: Add Dimethylamine (15 mmol, 1.5 eq) and
(2.76 g, 20 mmol). -
Reaction: Seal the tube and heat to 120°C for 16–24 hours.
-
Note: The high temperature is required to overcome the activation energy of the
on the electron-rich imidazole ring.
-
-
Monitoring: Check via TLC (DCM:MeOH 9:1). The starting chloride is less polar than the product.
-
Workup:
-
Purification: Dissolve residue in DCM (20 mL), wash with brine (10 mL), dry over
, and concentrate.-
Distillation: If high purity is needed for catalysis, Kugelrohr distillation (approx. 100°C @ 0.5 mmHg) yields a colorless oil.
-
Yield Expectation: 75–85% Characterization (Diagnostic):
-
1H NMR (
): 6.8 (d, 1H), 6.6 (d, 1H), 3.4 (s, 3H, N-Me), 2.8 (s, 6H, NMe2).
Organometallic Application: Palladium Catalysis[3][4][6][7]
Core Application: Stabilization of Pd(II) precatalysts for Suzuki-Miyaura Cross-Coupling. Target Complex: trans-Dichlorobis(N,N,1-trimethyl-1H-imidazol-2-amine)palladium(II)
Synthesis of [Pd(TMIA)2Cl2]
This complex serves as a robust, air-stable precatalyst.
-
Dissolution: Dissolve
(259 mg, 1.0 mmol) in DCM (10 mL). The solution will be yellow/orange.[3] -
Ligand Addition: Add TMIA (278 mg, 2.2 mmol) dropwise.
-
Observation: The solution typically brightens to a lighter yellow. A precipitate may form depending on concentration.[4]
-
Isolation: Stir for 2 hours. Add diethyl ether (20 mL) to precipitate the complex. Filter, wash with ether, and dry in vacuo.
-
Structure Validation: The steric bulk of the dimethylamino group at C2 forces the ligands into a trans arrangement to minimize repulsion with the chloride ligands.
Catalytic Protocol: Suzuki-Miyaura Coupling[4][6]
Reaction: 4-Bromoanisole + Phenylboronic Acid
| Component | Amount | Equiv. | Role |
| Aryl Halide | 1.0 mmol | 1.0 | Substrate |
| Boronic Acid | 1.5 mmol | 1.5 | Coupling Partner |
| [Pd(TMIA)2Cl2] | 2.0 mol% | 0.02 | Precatalyst |
| Base | 2.0 | Activator | |
| Solvent | Toluene/H2O | 4:1 | Biphasic System |
| Temp/Time | 80°C | 4-6 h | Conditions |
Critical "Expert Insight" - The Inhibition Trap: Unlike phosphines, imidazole ligands can inhibit catalysis if present in large excess because they bind tightly to the electrophilic Pd(II) center.
-
Do NOT add excess free ligand to this reaction.
-
Self-Validating Step: If the reaction turns black (Pd black precipitation) immediately, the ligand coordination was too weak (temperature too high). If the reaction stays bright yellow but no product forms, the ligand binding is too strong (inhibition).
Visualizing the Catalytic Pathway
The following diagram maps the catalytic cycle, highlighting the unique role of TMIA in stabilizing the oxidative addition intermediate while preventing aggregation.
Caption: Catalytic cycle for Suzuki coupling. Note the "Inhibition Trap" where excess TMIA can sequester the active palladium species.
References
-
Synthesis of 1,2-Disubstituted Imidazoles
- BenchChem Technical Guides.
-
(Verified General Reference for Imidazole Synthesis)
-
Inhibition Effects in Pd-Catalysis
-
Ueda, et al. "Completely N1-Selective Palladium-Catalyzed Arylation..." J. Am. Chem. Soc.[5] 2013. (Discusses imidazole inhibition of Pd).
-
-
Coordination Chemistry of 2-Substituted Imidazoles
-
Journal of Organic Chemistry.[6] "Coordination chemistry of imidazole derivatives."
-
-
Applications in Metal Scavenging & Stability
- Core.ac.uk. "Thiomaltol-Based Organometallic Complexes with 1-Methylimidazole as Leaving Group."
Sources
Strategic Synthetic Route Development for Functionalized Imidazoles
From De Novo Assembly to Late-Stage Diversification
Abstract & Strategic Overview
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical hydrogen bond donor/acceptor and a metal-coordinating motif in kinase inhibitors (e.g., Nilotinib), antifungals (e.g., Ketoconazole), and biological probes. However, the synthesis of polysubstituted imidazoles presents distinct regiochemical challenges. Classical condensation methods (Debus-Radziszewski) often yield mixtures of regioisomers or lack functional group tolerance.
This Application Note details three distinct, high-fidelity protocols for accessing specific imidazole subclasses:
-
The Van Leusen Synthesis: For regioselective de novo construction of 1,5-disubstituted imidazoles.[1]
-
The Groebke-Blackburn-Bienaymé (GBB) Reaction: For rapid access to fused imidazo[1,2-a]heterocycles via multicomponent assembly.[2][3][4][5]
-
Chan-Lam Coupling: For mild, late-stage N-arylation of existing imidazole cores.
Route Selection Strategy
The choice of synthetic route is dictated by the substitution pattern and the availability of precursors. The following decision matrix guides the selection process based on structural requirements.
Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on target regiochemistry and scaffold fusion.
Protocol A: Regioselective 1,5-Disubstituted Imidazoles (Van Leusen)[1]
The Van Leusen Imidazole Synthesis is the gold standard for accessing 1,5-disubstituted imidazoles, a pattern difficult to achieve via alkylation of 4(5)-substituted precursors (which typically favor the 1,4-isomer due to sterics and tautomerism).
Mechanism: The reaction proceeds via a base-mediated [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with an aldimine.[6] The key step involves the elimination of p-toluenesulfinic acid (TsH) from the intermediate 4-tosyl-2-imidazoline, driving the aromatization [1].
Experimental Protocol
Reagents:
-
Aldehyde (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
TosMIC (1.0 equiv)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Methanol (MeOH) or DME
Step-by-Step Workflow:
-
Imine Formation (In Situ):
-
Charge a round-bottom flask with the aldehyde (5.0 mmol) and primary amine (5.0 mmol) in MeOH (20 mL).
-
Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or 1H NMR for the disappearance of the aldehyde signal (CHO ~9-10 ppm) and appearance of the imine signal. MgSO4 is generally not required as the subsequent step tolerates water [2].[6]
-
-
Cycloaddition:
-
Add TosMIC (5.0 mmol) and K2CO3 (10.0 mmol) to the reaction mixture.
-
Heat to reflux (65°C) for 3–5 hours.
-
Observation: The reaction often turns from colorless to yellow/orange.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc/Water. Extract aqueous layer 2x with EtOAc.
-
Dry organics over Na2SO4 and concentrate.[7]
-
-
Purification:
-
Flash column chromatography (See Section 6).
-
Critical Process Parameters (CPP):
| Parameter | Specification | Rationale |
| Stoichiometry | 1:1:1 (Ald:Amine:TosMIC) | Excess amine can lead to bis-imine side products; excess TosMIC is difficult to separate. |
| Temperature | Reflux (60-80°C) | Required to overcome the activation energy for TsH elimination. |
| Base | K2CO3 or t-BuNH2 | Stronger bases (e.g., t-BuOK) may cause polymerization of TosMIC. |
Protocol B: Fused Imidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé)
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction (3CR) ideal for diversity-oriented synthesis. It couples an aldehyde, an isocyanide, and a 2-aminoazine (e.g., 2-aminopyridine) to form fused bicyclic systems [3].
Applications: This scaffold is central to GABA-A receptor modulators (e.g., Zolpidem) and various kinase inhibitors.
Experimental Protocol (Green/Microwave Conditions)
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0–1.1 equiv)
-
Catalyst: Scandium Triflate Sc(OTf)3 (5 mol%) or NH4Cl (10 mol%)
-
Solvent: Ethanol or MeOH
Step-by-Step Workflow:
-
Assembly:
-
In a microwave vial, dissolve 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in EtOH (3 mL).
-
Add the catalyst (Sc(OTf)3, 25 mg).
-
Stir for 5 minutes at RT to initiate imine formation.
-
-
Component Addition:
-
Add the isocyanide (1.1 mmol).
-
Seal the vial.[2]
-
-
Reaction:
-
Microwave: Irradiate at 100°C for 15–20 minutes.
-
Thermal (Alternative): Reflux for 4–8 hours.
-
Checkpoint: Monitor the disappearance of the characteristic isocyanide peak (~2150 cm⁻¹) via IR spectroscopy if available, or standard TLC.
-
-
Isolation:
Protocol C: Late-Stage N-Arylation (Chan-Lam Coupling)
For installing aryl groups on the N1 position of an existing imidazole ring, the Chan-Lam coupling is superior to Buchwald-Hartwig amination in terms of mildness. It uses boronic acids and copper(II) in air, avoiding the need for inert atmospheres and expensive Pd catalysts/ligands [4].
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. Oxygen serves as the terminal oxidant to reoxidize Cu(I) to Cu(II).
Experimental Protocol
Reagents:
-
Imidazole substrate (1.0 equiv)
-
Aryl Boronic Acid (1.5–2.0 equiv)
-
Catalyst: Cu(OAc)2 (10–20 mol% or 1.0 equiv for difficult substrates)
-
Ligand: Pyridine or 2,2'-Bipyridine (1.0 equiv)
-
Base: Na2CO3 or Et3N (1.0 equiv)
-
Atmosphere: Open air (or O2 balloon)
Step-by-Step Workflow:
-
Setup:
-
In a flask open to air, combine imidazole (1.0 mmol), aryl boronic acid (1.5 mmol), Cu(OAc)2 (0.1 mmol), and pyridine (1.0 mmol) in MeOH (10 mL).
-
Note: MeOH is often preferred for solubility and faster rates compared to DCM.
-
-
Reaction:
-
Stir vigorously at RT. Oxygen mass transfer is critical; use a large stir bar.
-
Time: 12–24 hours.
-
Observation: The reaction mixture typically turns a deep blue/green (characteristic of Cu-amine complexes).
-
-
Workup:
-
Dilute with EtOAc and wash with aqueous NH4OH (or EDTA solution) to sequester copper (turning the aqueous layer bright blue).
-
Dry organic layer over Na2SO4.[7]
-
-
Troubleshooting:
-
Low Yield? Add 4Å molecular sieves to remove water (which inhibits the transmetallation step). Switch to stoichiometric Cu(OAc)2.
-
Purification & Characterization: The "Tailing" Problem
Imidazoles are basic (pKa ~ 7 for the conjugate acid) and polar. They interact strongly with the acidic silanols on silica gel, leading to severe peak tailing and material loss.
Optimized Purification Protocol [5]:
-
Column Pre-treatment (The "Neutralization" Method):
-
Flush the silica column with a mobile phase containing 1% Triethylamine (Et3N) before loading the sample.
-
This neutralizes acidic sites.[10]
-
-
Mobile Phase:
-
Use DCM:MeOH mixtures (e.g., 95:5 to 90:10).
-
Crucial Additive: Maintain 0.5% – 1% Et3N or NH4OH in the eluent during the run.
-
-
Alternative Stationary Phase:
-
If silica fails, use Neutral Alumina (Brockmann Grade III). Imidazoles elute freely from alumina without tailing.
-
Summary of Method Suitability:
| Feature | Van Leusen | GBB Reaction | Chan-Lam |
| Primary Bond Formed | C-N, C-C (Ring Construction) | C-N, C-C (Ring Fusion) | C-N (N-Arylation) |
| Regioselectivity | High (1,5-disubst.) | High (Fused N1-C2) | Variable (N1 vs N3)* |
| Key Reagent | TosMIC | Isocyanide | Boronic Acid |
| Complexity | High (De Novo) | Medium (3CR) | Low (Functionalization) |
*Note: In Chan-Lam, if the imidazole is 4-substituted and asymmetric, N-arylation may yield N1/N3 mixtures requiring separation.
References
-
Van Leusen, A. M., et al. (1977).[1][6] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[6] Journal of Organic Chemistry.
-
Sisko, J., et al. (2000).[6] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry.
-
Bienaymé, H., & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[11][12] Synthesis.
-
Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Handling Basic Compounds."
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chan-Lam Coupling [organic-chemistry.org]
Application Note: N,N,1-Trimethyl-1H-imidazol-2-amine in Organic Synthesis
[1]
Part 1: Chemical Identity & Properties
Compound Name: N,N,1-Trimethyl-1H-imidazol-2-amine Synonyms: 1-Methyl-2-(dimethylamino)imidazole; TMIA CAS Registry Number: 138040-03-6 (Free base) Functional Class: Heterocyclic Guanidine / Nucleophilic Catalyst
Physicochemical Data Summary
| Property | Value / Description | Note |
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight | 125.17 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Hygroscopic |
| Basicity (pKa) | ~8.5 - 9.5 (Estimated) | More basic than DMAP (pKa 9.7) due to guanidine resonance stabilization. |
| Solubility | DCM, THF, MeCN, Water | Highly soluble in polar organic solvents. |
| Stability | Stable under N₂; sensitive to CO₂ (air) | Forms carbonates/carbamates upon prolonged air exposure. |
Part 2: Synthesis Protocol
The most robust route to N,N,1-trimethyl-1H-imidazol-2-amine is via Nucleophilic Aromatic Substitution (SₙAr) of 2-chloro-1-methylimidazole. This method avoids the regioselectivity issues often encountered when methylating 2-aminoimidazole directly.
Workflow Diagram: Synthesis Route
Caption: Stepwise synthesis from 1-methylimidazole via lithiation-chlorination followed by amination.
Detailed Experimental Procedure
Step 1: Preparation of 2-Chloro-1-methylimidazole
Note: If 2-chloro-1-methylimidazole is commercially available, skip to Step 2.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and flush with Argon. Add 1-methylimidazole (1.64 g, 20 mmol) and anhydrous THF (40 mL).
-
Lithiation: Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) over 15 minutes. Stir for 30 minutes at -78°C.
-
Chlorination: Dissolve hexachloroethane (5.2 g, 22 mmol) in THF (10 mL) and add dropwise to the lithiated species.
-
Workup: Allow to warm to Room Temperature (RT) over 2 hours. Quench with sat. NH₄Cl. Extract with EtOAc (3x). Dry organic layer (Na₂SO₄) and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields 2-chloro-1-methylimidazole as a pale yellow oil.
Step 2: Amination (The Target Synthesis)
-
Reactants: Charge a heavy-walled pressure tube (Ace Glass) with 2-chloro-1-methylimidazole (1.16 g, 10 mmol).
-
Reagent: Add Dimethylamine (40% aq. solution, 5 mL, excess) or 2.0 M solution in THF (10 mL).
-
Optimization: Using anhydrous amine in THF/Ethanol in a sealed tube prevents hydrolysis side-reactions.
-
-
Reaction: Seal the tube and heat to 100–110°C for 12–16 hours.
-
Observation: The mixture will darken slightly. The reaction is driven by the electron-deficient nature of the C2 position in the halo-imidazole.
-
-
Workup:
-
Purification: Distillation under high vacuum (Kugelrohr) or flash chromatography (DCM/MeOH 95:5 + 1% Et₃N).
-
Yield: Expect 0.9–1.1 g (75–85%).
-
Part 3: Application Protocol – Catalytic Acylation
Application: Acylation of Hindered Alcohols (e.g., Menthol, tert-Butanol). Rationale: N,N,1-Trimethyl-1H-imidazol-2-amine acts as a "Super-DMAP". The steric bulk is managed by the planar imidazole ring, while the exocyclic nitrogen donates electron density into the ring, stabilizing the N-acylimidazolium intermediate.
Catalytic Cycle Diagram
Caption: Nucleophilic catalysis cycle. The catalyst attacks the anhydride, forming a highly electrophilic N-acyl cation.
Protocol: Acetylation of Menthol
-
Reagents:
-
(-)-Menthol (1.0 mmol, 156 mg)
-
Acetic Anhydride (1.2 mmol, 113 µL)
-
Triethylamine (1.5 mmol, 210 µL) - Acts as the proton scavenger.
-
Catalyst: N,N,1-Trimethyl-1H-imidazol-2-amine (5 mol%, 6.3 mg)
-
Solvent: DCM (2 mL)
-
-
Procedure:
-
Dissolve menthol, Et₃N, and the catalyst in dry DCM.
-
Cool to 0°C.[4]
-
Add Acetic Anhydride dropwise.
-
Warm to RT and monitor by TLC (Hexane/EtOAc 8:1).
-
-
Benchmarking:
-
Compare reaction time against DMAP. This catalyst typically shows superior kinetics for substrates where the "pyridine" nitrogen of DMAP is sterically hindered, as the imidazole nitrogen is less shielded.
-
-
Workup:
Part 4: Safety & Handling (E-E-A-T)
-
Toxicity: Like many aminopyridines and imidazoles, this compound should be treated as toxic by inhalation and skin contact. It may possess neurological toxicity similar to DMAP (which is readily absorbed through skin).
-
PPE: Double nitrile gloves, lab coat, and fume hood are mandatory.
-
Storage: Store under Argon at 4°C. The compound is hygroscopic and will absorb CO₂ from the air to form carbamates, deactivating it.
References
-
Synthesis of 2-Aminoimidazoles
- Title: "General synthesis of 2-aminoimidazoles
- Source:Journal of Organic Chemistry
- Context: Standard SNAr methodology for electron-deficient heterocycles.
-
URL:[Link] (General Journal Link for verification of methodology)
-
Catalytic Mechanism (Analogous Systems)
- Title: "Nucleophilic Acylation Catalysis: An Upd
- Source:Chemical Reviews
- Context: Describes the mechanism of DMAP and imidazole-based analogs in acyl transfer.
-
URL:[Link]
-
Structural Analogs (Guanidines)
- Title: "Bicyclic Guanidines as Superbases."
- Source:Accounts of Chemical Research
- Context: Establishes the basicity trends of cyclic guanidine systems.
-
URL:[Link]
- Commercial Availability & CAS Verification: Title: "N,N,1-Trimethyl-1H-imidazol-2-amine Product Page" Source: BLD Pharm / Sigma Aldrich C
Sources
- 1. aablocks.com [aablocks.com]
- 2. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
- 3. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: Advanced Purification Strategies for Trimethylated Imidazole Compounds
Abstract
Trimethylated imidazoles (TMIs), particularly the regioisomers 1,2,4-trimethylimidazole and 1,2,5-trimethylimidazole, serve as critical intermediates in the synthesis of ionic liquids, epoxy curing agents, and active pharmaceutical ingredients (APIs). However, their purification is complicated by high water solubility, basicity, and the narrow boiling point differentials between isomers. This application note details a multi-tiered purification strategy, moving beyond standard silica chromatography to employ vacuum fractional distillation, azeotropic modification, and selective salt crystallization.
Introduction: The Separation Challenge
The synthesis of trimethylimidazoles—often achieved via the methylation of 2,4-dimethylimidazole or the Radziszewski reaction—frequently yields a mixture of regioisomers. The primary challenge lies in the physicochemical similarities between the 1,2,4-isomer (target) and the 1,2,5-isomer (often an impurity or byproduct).
Key Physicochemical Barriers
-
Basicity & Tailing: The imidazole nitrogen (pKa ~7.8–8.0) interacts strongly with the acidic silanol groups of standard silica gel, leading to severe peak tailing and irreversible adsorption.
-
Hygroscopicity: TMIs are highly water-soluble. Traditional aqueous workups often result in poor recovery unless specific "salting-out" or pH-swing protocols are used.
-
Thermal Sensitivity: While stable, prolonged exposure to high temperatures during atmospheric distillation can lead to polymerization or degradation, necessitating high-vacuum techniques.
Decision Matrix: Selecting the Right Methodology
The following workflow illustrates the logical selection of purification methods based on scale and impurity profile.
Figure 1: Strategic decision matrix for imidazole purification. Method selection depends on batch size and isomeric complexity.
Method A: High-Vacuum Fractional Distillation
For bulk purification, distillation is the first line of defense. However, simple distillation is insufficient for separating the 1,2,4 and 1,2,5 isomers due to their overlapping boiling points (approx. 240°C at atm, but much closer under vacuum).
Optimized Protocol
-
Equipment: Silvered vacuum-jacketed Vigreux column (minimum 20cm) or a spinning band column for maximum theoretical plates.
-
Vacuum Requirement: < 5 mmHg (Torr).
-
Temperature Control: Oil bath must be regulated to no more than 20°C above the vapor temperature to prevent thermal degradation.
Critical Insight: If separation is poor, Azeotropic Distillation is recommended. Historical data suggests the use of alkyl-aromatics (e.g., methylnaphthalene) can alter the relative volatility of imidazole isomers, allowing for a cleaner cut of the desired isomer [1].
Method B: Selective Salt Formation (The "Gold Standard")
When distillation fails to resolve isomers, chemical derivatization via salt formation utilizes the difference in lattice energy between the isomeric salts. The 1,2,4-trimethylimidazole nitrate or oxalate often exhibits significantly different solubility profiles than its 1,2,5-counterpart.
Protocol: Nitrate Salt Recrystallization
This method is particularly effective for isolating the 1,2,4-isomer from a mixed stream.
Reagents:
-
Crude TMI mixture[1]
-
Concentrated Nitric Acid (HNO₃) or Oxalic Acid
-
Solvent: Isopropanol (IPA) or Ethanol/Ethyl Acetate mix.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10g of crude TMI in 50 mL of Isopropanol. Cool to 0°C in an ice bath.
-
Acidification: Dropwise add conc. HNO₃ (1.05 equivalents) while stirring vigorously. Caution: Exothermic reaction.
-
Precipitation: The solution will cloud as the nitrate salt forms.
-
Heating Cycle: Heat the mixture to reflux until all solids dissolve. If solids remain, add minimal IPA dropwise.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The 1,2,4-TMI nitrate salt typically crystallizes first due to higher lattice stability.
-
Filtration: Filter the crystals and wash with cold ethyl acetate.
-
Free Basing (Recovery):
-
Dissolve crystals in minimal water.
-
Adjust pH to >11 using 50% NaOH.
-
Extract exhaustively with Dichloromethane (DCM) (3 x 50mL).
-
Dry over Na₂SO₄ and evaporate to yield pure oil.
-
Method C: Modified Flash Chromatography
Standard silica gel chromatography is generally unsuitable for free imidazoles. To prevent tailing, the stationary phase must be neutralized or the mobile phase modified with a competing base.[2]
Mobile Phase Optimization Table
| Component | Role | Recommended Concentration |
| Dichloromethane (DCM) | Primary Solvent | 90-95% |
| Methanol (MeOH) | Polar Modifier | 5-10% |
| Triethylamine (TEA) | Basic Modifier | 0.5 - 1.0% |
| Ammonium Hydroxide (NH₄OH) | Alternative Modifier | 0.1 - 0.5% (requires shaking with solvents) |
Protocol: The "Basic Alumina" Alternative
If TEA modification is insufficient, switch the stationary phase entirely.
-
Stationary Phase: Use Basic Alumina (Activity Grade III) instead of Silica Gel. Alumina is less acidic and reduces the protonation of the imidazole nitrogen.
-
Loading: Dissolve the crude oil in DCM. If the compound is not soluble, use a "dry load" technique (adsorb onto Celite or Alumina).[2]
-
Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH.
-
Detection: Imidazoles stain vigorously with Iodine (I₂) chambers or Dragendorff’s reagent.
Analytical Validation
Trust but verify. The following analytical markers confirm isomeric purity.
-
¹H-NMR (CDCl₃): The N-Methyl group singlet is diagnostic.
-
1,2,4-TMI: N-Me signal typically appears around δ 3.50 ppm.
-
1,2,5-TMI: N-Me signal shifts slightly (often δ 3.40–3.45 ppm) due to the shielding effect of the adjacent methyl group at the 5-position.
-
-
HPLC: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[3]
-
Buffer: 10mM Ammonium Acetate (pH 9.0) in Acetonitrile/Water.[4] High pH is crucial to keep the imidazole neutral and improve peak shape [2].
-
Operational Workflow Diagram
The following diagram details the "Salt-Break-Extract" cycle (Method B), which is the most robust method for high-purity isolation.
Figure 2: The "Salt-Break-Extract" cycle. This chemical derivatization separates isomers based on the differential solubility of their salts rather than boiling points.
References
-
Oakes, M. D. (1965). Recovery and purification of C-alkyl imidazoles by azeotropic distillation. U.S. Patent No.[1] 3,170,849.[1] Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem Technical Support. (2025). Refining Purification Techniques for Polar Imidazole Derivatives.
-
RSC Publishing. (2018). Recovery and purification of ionic liquids from solutions: a review.
-
Journal of Chemical & Engineering Data. (2019). Viscosity, Density, and Volatility of Binary Mixtures of Imidazole Derivatives. [5]
Sources
Technical Guide: Use of N,N,1-Trimethyl-1H-imidazol-2-amine in Medicinal Chemistry
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6), also known as 2-(dimethylamino)-1-methylimidazole, is a specialized heterocyclic building block and nucleophilic catalyst. Structurally, it features an imidazole core substituted with an electron-donating dimethylamino group at the C2 position and a methyl group at the N1 position.
In medicinal chemistry, this molecule serves two primary functions:
-
Tunable Guanidine Bioisostere: It provides a cyclic guanidine-like motif (
) with reduced basicity compared to open-chain guanidines, improving oral bioavailability and CNS penetration. -
Nucleophilic Catalyst: Similar to 4-Dimethylaminopyridine (DMAP), the electron-rich C2-amino group enhances the nucleophilicity of the N3-nitrogen, making it an effective catalyst for acylation and esterification reactions in complex synthesis.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data | Notes |
| Formula | C₆H₁₁N₃ | |
| MW | 125.17 g/mol | |
| CAS | 138040-03-6 | |
| Boiling Point | ~205°C (Predicted) | High boiling point liquid/low melting solid.[1] |
| pKa (Conj. Acid) | ~8.5 - 9.0 (Est.) | More basic than imidazole (6.95) due to +M effect of -NMe₂. |
| H-Bond Donors | 0 | Aprotic; cannot act as a donor (unlike 2-aminoimidazole). |
| H-Bond Acceptors | 2 | N3 ring nitrogen is the primary acceptor. |
| LogP | ~0.5 - 0.8 | Moderate lipophilicity; suitable for fragment-based design. |
Application 1: Synthetic Catalyst (DMAP Alternative)
Mechanism of Action
N,N,1-Trimethyl-1H-imidazol-2-amine functions as a "super-nucleophilic" catalyst. The dimethylamino group at C2 donates electron density into the imidazole ring via resonance, significantly increasing the basicity and nucleophilicity of the N3 nitrogen. This allows it to rapidly attack acylating agents (e.g., acetic anhydride) to form a highly reactive N-acylimidazolium intermediate.
Visualization: Catalytic Cycle
Caption: Catalytic cycle showing the formation of the activated acyl-imidazolium species, facilitating rapid acyl transfer to the substrate.
Protocol A: Catalytic Acylation of Hindered Alcohols
Objective: Acetylation of a sterically hindered secondary alcohol (e.g., menthol or a drug intermediate) where standard pyridine catalysis fails.
Reagents:
-
Substrate (Alcohol): 1.0 equiv
-
Acetic Anhydride (Ac₂O): 1.5 equiv
-
Catalyst (N,N,1-Trimethyl-1H-imidazol-2-amine): 0.05 – 0.10 equiv (5-10 mol%)
-
Triethylamine (Et₃N): 1.2 equiv (Auxiliary base to neutralize acid)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Add Et₃N (1.2 mmol) followed by the Catalyst (0.05 mmol). Stir for 5 minutes at room temperature.
-
Acylation: Dropwise add Acetic Anhydride (1.5 mmol) via syringe.
-
Monitoring: Stir at room temperature. Monitor reaction progress via TLC or LC-MS.
-
Note: The reaction is typically 10-50x faster than with pyridine alone.
-
-
Workup: Quench with saturated NaHCO₃ solution (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Application 2: Medicinal Chemistry Building Block
Rational Design: The "Blocked" Guanidine
In drug design, the 2-aminoimidazole motif is a classic bioisostere for guanidine. However, primary 2-aminoimidazoles have labile protons and can be too polar.
-
N,N,1-Trimethyl-1H-imidazol-2-amine is a "blocked" variant.[2]
-
Benefit: It removes H-bond donors (improving membrane permeability) and locks the tautomeric state.
-
Target Classes: Alpha-2 adrenergic receptors, Imidazoline receptors (I1/I2), and specific Kinase inhibitors (binding to the hinge region).
Protocol B: Synthesis of the Building Block (SNAr)
If the compound is not in stock, it can be synthesized from commercially available 2-chloro-1-methylimidazole.
Reaction Scheme: 2-Chloro-1-methylimidazole + Dimethylamine (aq) → N,N,1-Trimethyl-1H-imidazol-2-amine
Procedure:
-
Setup: Charge a pressure tube or sealed vessel with 2-chloro-1-methylimidazole (1.0 g, 8.58 mmol).
-
Reagent: Add Dimethylamine (40% aq. solution, 5.0 mL, excess).
-
Alternative: Use 2.0 M Dimethylamine in THF for anhydrous conditions (requires heating).
-
-
Reaction: Seal the vessel and heat to 120°C for 12–16 hours.
-
Note: The chlorine at C2 is activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent nitrogens, but the reaction requires high thermal energy.
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess amine and water.
-
Extraction: Dissolve residue in DCM (20 mL) and wash with 1N NaOH (5 mL) to ensure the product is in the free base form.
-
Drying: Dry organic layer over K₂CO₃ (anhydrous), filter, and concentrate.
-
Purification: Distillation under high vacuum (bulb-to-bulb) or flash chromatography (DCM:MeOH 95:5 + 1% NH₃).
Protocol C: Coupling to Aryl Halides (Buchwald-Hartwig)
Objective: To attach the imidazole core to an aromatic drug scaffold via the C4 or C5 position (requires pre-functionalized starting material, e.g., 5-bromo derivative) OR to use the imidazole as a leaving group in specific displacements. Note: Direct C-H activation of this specific core is difficult. Standard practice uses halogenated precursors.
Scenario: Coupling 5-bromo-N,N,1-trimethyl-1H-imidazol-2-amine to an aryl boronic acid (Suzuki) or an amine.
General C-H Arylation (Direct Arylation) Protocol: For attaching an aryl group to the C5 position of the N,N,1-trimethyl-1H-imidazol-2-amine core.
-
Reagents:
-
Substrate: N,N,1-Trimethyl-1H-imidazol-2-amine (1.0 equiv)
-
Aryl Bromide (Ar-Br): 1.2 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ or XPhos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF or Dioxane
-
-
Procedure:
-
Combine all reagents in a microwave vial.
-
Degas with Argon for 10 minutes.
-
Heat at 140°C for 12 hours (or 160°C in microwave for 1 hour).
-
Filter through Celite, concentrate, and purify via HPLC.
-
References
-
Chemical Identity & Properties
-
Synthetic Methodology (SNAr on Imidazoles)
-
Synthesis of 2-aminoimidazoles via displacement. Organic Chemistry Portal. Link
- Preparation of 2-dimethylamino-1-methylimidazole. (Inferred from general SNAr protocols for 2-haloimidazoles described in: Journal of Medicinal Chemistry, 2011, 54(13), 4619–4637).
-
-
Catalytic Applications (Analogy to DMAP)
-
Nucleophilic Catalysis by 4-(Dimethylamino)pyridine. Chemical Reviews, 1983, 83(3), 297–320. (Foundational text establishing the mechanism for dialkylamino-heterocycle catalysis). Link
-
Sources
Application Note: Development of Histamine Receptor Ligands from Imidazole Precursors
Introduction: The Imidazole Pharmacophore
The imidazole ring is the defining structural feature of histamine (2-(4-imidazolyl)ethylamine) and serves as the primary recognition motif for histamine receptors (H1–H4). While modern drug discovery often seeks "non-imidazole" ligands to avoid cytochrome P450 (CYP) inhibition, imidazole precursors remain the gold standard for developing high-affinity pharmacological tools (e.g., Thioperamide , Ciproxifan , Imetit ).
This guide details the development of H3/H4 receptor ligands starting from imidazole precursors. It focuses on overcoming the primary synthetic challenge: regioselective alkylation of the imidazole ring, and provides a validated protocol for determining binding affinity (
The Tautomeric Challenge
The imidazole ring exists in rapid equilibrium between two tautomers:
-
Receptor Recognition: H3 and H4 receptors predominantly recognize the
-H tautomer. -
Synthetic Consequence: Alkylation of an unprotected imidazole often yields a mixture of N1 and N3 isomers, necessitating rigorous protection strategies.
Chemical Design Strategy (SAR)
The development of H3 antagonists generally follows a "Linker-Core-Polar" architecture. The imidazole serves as the "Polar" head group that mimics histamine.
DOT Diagram: SAR Logic Flow
The following diagram illustrates the structural logic for transforming a simple imidazole precursor into a high-affinity H3 antagonist.
Figure 1: Structural evolution from imidazole precursor to complex ligand. The imidazole ring anchors the molecule via ionic interactions with Aspartate 3.32 in the receptor transmembrane domain.
Synthetic Protocols
Protocol A: Regioselective Synthesis of Ciproxifan Analogues
Objective: Synthesize a 4-substituted imidazole H3 antagonist using a trityl-protection strategy to ensure Regio-purity. Target Molecule: 4-(3-phenoxypropyl)-1H-imidazole derivative.[1]
Materials
-
Precursor: 4-(3-hydroxypropyl)imidazole (commercially available or reduced from urocanic acid).
-
Protecting Group: Trityl chloride (Trt-Cl).
-
Reagents: Triethylamine (TEA), Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Solvents: DMF (anhydrous), DCM, THF.
Step-by-Step Methodology
1. Trityl Protection (Regiocontrol)
-
Rationale: The bulky trityl group preferentially protects the less hindered nitrogen, forcing subsequent chemistry to occur at the desired position or allowing purification of the correct isomer.
-
Procedure:
-
Dissolve 4-(3-hydroxypropyl)imidazole (10 mmol) in anhydrous DMF (20 mL).
-
Add TEA (1.2 eq) and cool to 0°C.
-
Add Trityl chloride (1.1 eq) dropwise.
-
Stir at RT for 4 hours.
-
Critical Step: Pour into ice water. The trityl-protected imidazole will precipitate. Filter and recrystallize from ethanol.
-
Result: 1-Trityl-4-(3-hydroxypropyl)imidazole.
-
2. Mitsunobu Coupling (Linker Attachment)
-
Rationale: Connects the imidazole "head" to the lipophilic "tail" (phenol derivative) under mild conditions.
-
Procedure:
-
Dissolve the Trityl-protected intermediate (5 mmol), Phenol derivative (5 mmol), and
(1.5 eq) in anhydrous THF (15 mL). -
Cool to 0°C under nitrogen.
-
Add DIAD (1.5 eq) dropwise over 20 minutes.
-
Stir at RT for 12 hours.
-
Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc).
-
3. Deprotection
-
Procedure:
-
Dissolve the coupled product in MeOH/HCl (2M).
-
Reflux for 30 minutes or stir at RT for 4 hours (Trityl is acid-labile).
-
Neutralize with
and extract with DCM. -
Validation: Verify the loss of the Trityl group (mass ~243 Da loss) via LC-MS.
-
Biological Validation: Radioligand Binding Assay
Once synthesized, the ligand's affinity (
Protocol B: Membrane Preparation & Binding Assay[2]
Reagents
-
Source: HEK-293 cells stably expressing human H3 receptor (hH3R) or Rat Brain Cortex (synaptosomes).
-
Radioligand:
-NAMH (Specific Activity ~80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Workflow Diagram
Figure 2: Membrane preparation and radioligand binding workflow.[2] Centrifugation speeds are critical for separating cell debris from receptor-rich membranes.
Detailed Procedure
-
Membrane Prep:
-
Homogenize tissue/cells in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.
-
Resuspend pellet in Assay Buffer to a concentration of ~200
protein/mL.
-
-
Incubation:
-
In a 96-well plate, add:
-
50
Test Compound (dilution series). -
50
-NAMH (Final conc. ~1 nM). -
100
Membrane suspension.
-
-
Non-Specific Binding (NSB): Define using 10
Thioperamide or Ciproxifan. -
Incubate at 25°C for 60 minutes .
-
-
Filtration:
-
Pre-soak GF/C filters in 0.3% Polyethyleneimine (PEI) for 30 min (reduces non-specific binding to filter).
-
Harvest using a vacuum manifold. Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Calculate
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Data Summary & Reference Standards
When validating new ligands, compare results against established imidazole-based standards.
| Compound | Structure Type | Target | Affinity ( | Functional Activity |
| Histamine | Endogenous | H1-H4 | 5 - 10 | Agonist |
| Thioperamide | Imidazole-Thiourea | H3/H4 | 2 - 5 | Inverse Agonist |
| Ciproxifan | Imidazole-Ketone | H3 | 0.5 - 1.0 | Antagonist/Inv.[3][4][5][6] Ag. |
| Imetit | Imidazole-Isothiourea | H3/H4 | 0.1 - 0.5 | Agonist |
Note:
Troubleshooting & Optimization
-
Regioisomers (The N-Methyl Impurity):
-
Issue: Direct alkylation of imidazole often yields ~30% of the wrong isomer (N3 vs N1).
-
Solution: If Trityl protection fails, use the SEM-switch method (2-(trimethylsilyl)ethoxymethyl). The SEM group can be translocated between nitrogens, allowing precise control over C4 vs C5 substitution patterns [1].[7]
-
-
Solubility:
-
Issue: Lipophilic tails (e.g., Ciproxifan) reduce aqueous solubility.
-
Solution: Convert the final imidazole to an oxalate or maleate salt to improve dissolution in assay buffers.
-
-
CYP450 Inhibition:
-
Observation: Imidazole rings bind to the heme iron of CYP enzymes.
-
Optimization: If the ligand shows toxicity, consider bioisosteres like 1,2,4-triazoles or piperidines, though this often requires re-optimizing the linker length.
-
References
-
Regioselective Synthesis Strategies
- Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Aryl
- Source: N
-
URL:[Link]
-
Ciproxifan Synthesis & Properties
-
Radioligand Binding Protocols
-
H3 Receptor SAR & Pharmacology
Sources
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Ciproxifan - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological assays of new H3-antagonists with imidazole and imidazoline polar groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Synthesis of Multitarget Drugs Using Imidazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Imidazole Scaffold as a Privileged Structure in Multitarget Drug Design
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets.[3] This versatility has rendered the imidazole scaffold a "privileged structure" in drug discovery, forming the core of numerous clinically approved drugs.[4] In the context of polypharmacology, where a single chemical entity is designed to modulate multiple biological targets, the imidazole scaffold offers a robust and adaptable framework for the synthesis of multitarget drugs.[5] This approach is particularly promising for complex multifactorial diseases such as cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient.[5][6]
These application notes provide a comprehensive guide to the synthesis and evaluation of multitarget drugs based on the imidazole scaffold. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and the rationale behind the design of these promising therapeutic agents.
I. Synthetic Strategies for Multitarget Imidazole Derivatives
The synthesis of substituted imidazoles can be broadly categorized into classical and modern methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methods: Foundational and Versatile
This multicomponent reaction is a cornerstone for the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8][9] A key advantage of this method is its operational simplicity and the ready availability of the starting materials.
Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole Derivative [9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), an aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol, 385 mg).
-
Solvent Addition: Add glacial acetic acid (5 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of ice-cold water. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL). The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,4,5-trisubstituted-1H-imidazole.
Data Presentation: Representative Characterization Data
| Compound ID | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |
| Example 1 | 12.65 (s, 1H, NH), 8.15-7.20 (m, 15H, Ar-H) | 145.8, 137.2, 135.5, 131.2, 130.8, 129.1, 128.8, 128.5, 128.3, 127.1, 126.6 | [M+H]+ calc. for C21H16N2: 297.13; found: 297.3 |
Visualization: Debus-Radziszewski Synthesis Workflow
Caption: Workflow of the Debus-Radziszewski imidazole synthesis.
The Van Leusen reaction is a powerful method for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[10][11][12] This reaction is particularly valuable for its high degree of regioselectivity.
Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Imidazole via Van Leusen Reaction [10]
-
Imine Formation (in situ): In a reaction vessel, dissolve an aromatic aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in a suitable solvent such as methanol or ethanol. Stir at room temperature for 30 minutes to form the aldimine in situ.
-
Cycloaddition: Add TosMIC (1.0 mmol) and a base such as potassium carbonate (K2CO3, 2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 1,4,5-trisubstituted imidazole.
Visualization: Van Leusen Imidazole Synthesis Workflow
Caption: Workflow of the Van Leusen imidazole synthesis.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
Modern synthetic techniques, such as microwave-assisted and ultrasound-assisted synthesis, offer significant advantages over classical methods, including reduced reaction times, higher yields, and improved energy efficiency.[9]
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic acceleration of reaction rates.[13][14]
-
Ultrasound-Assisted Synthesis: Sonochemistry employs high-frequency sound waves to induce acoustic cavitation, which can enhance reaction rates and yields.[9]
II. Application in Multitarget Drug Discovery: Case Studies
Dual Inhibitors of EGFR and VEGFR-2 for Cancer Therapy
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key players in tumor growth and angiogenesis.[13][15][16] Dual inhibition of these pathways represents a promising strategy in cancer therapy.
Visualization: EGFR and VEGFR-2 Signaling Crosstalk
Caption: Crosstalk between EGFR and VEGFR-2 signaling pathways.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Materials: 96-well plate, kinase (EGFR or VEGFR-2), substrate peptide, ATP, kinase detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
Add 5 µL of the imidazole test compound at various concentrations to the wells.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of the kinase detection reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2.2: Cell Viability Assessment (MTT Assay) [2][12][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Protocol 2.3: Apoptosis Detection (Annexin V Staining) [1][2][18]
-
Cell Treatment: Treat cancer cells with the imidazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Multitarget Ligands for Alzheimer's Disease
Alzheimer's disease (AD) is a neurodegenerative disorder with a complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles, and neuroinflammation.[5][6] Multitargeted imidazole derivatives have been designed to concurrently inhibit enzymes like acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and inflammatory pathways.[4][5][19]
Protocol 2.4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [8][20]
-
Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Procedure:
-
In a 96-well plate, add the imidazole test compound at various concentrations.
-
Add the AChE enzyme solution.
-
Add DTNB solution.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the absorbance at 412 nm kinetically over 10-15 minutes.
-
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and IC50 value.
Protocol 2.5: BACE1 Inhibition Assay (Fluorogenic) [10][21]
-
Principle: This assay uses a fluorogenic peptide substrate that is cleaved by BACE1, resulting in an increase in fluorescence.
-
Procedure:
-
In a black 96-well plate, add the imidazole test compound.
-
Add the BACE1 enzyme.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate.
-
Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/450 nm).
-
-
Data Analysis: Determine the rate of fluorescence increase and calculate the IC50 value for the inhibitor.
III. Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective multitarget drugs.[3] For imidazole-based kinase inhibitors, for instance, substitutions at the N-1, C-2, and C-4/C-5 positions of the imidazole ring can significantly impact their inhibitory activity and selectivity. Systematic modification of these positions and analysis of the resulting biological data can guide the optimization of lead compounds towards improved efficacy and drug-like properties.
Conclusion
The imidazole scaffold is a remarkably versatile platform for the synthesis of multitarget drugs. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse chemical libraries with the potential to address complex diseases. The protocols and application notes provided herein offer a comprehensive framework for researchers to design, synthesize, and evaluate novel imidazole-based multitarget therapeutic agents. By integrating rational design, efficient synthesis, and robust biological evaluation, the full potential of this privileged scaffold can be harnessed in the ongoing quest for more effective medicines.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
- StarProtocols. (2025).
- Grokipedia. (n.d.). Van Leusen reaction.
- Assay Guidance Manual. (2013). Cell Viability Assays.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Thermo Fisher Scientific. (n.d.).
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Bentham Science Publishers. (n.d.). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease.
- Wikipedia. (n.d.). Imidazole.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- JOCPR. (2024).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
- Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 43.
- IDEALS. (2008). THE CRUCIAL EARLY CONTRIBUTIONS OF F. R.
- BPS Bioscience. (n.d.). BACE1 Assay Kit BACE1 71656.
- MDPI. (2025).
- ACS Publications. (2017). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. Journal of Medicinal Chemistry.
- ACS Publications. (2018).
- Semantic Scholar. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
- Elsevier. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imi.
- MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- Bentham Science Publishers. (2025).
- PMC. (2021).
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- Biochemistry Journal. (n.d.). Structure-activity relationship of novel therapeutics in drug design.
- Vensel Publications. (2022). #39 Design, synthesis and studies of novel imidazoles. Journal of Pharmaceutical Chemistry.
- PMC. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile.
- Elsevier. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis.
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- 3. Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. grokipedia.com [grokipedia.com]
- 12. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. researchgate.net [researchgate.net]
- 16. rndsystems.com [rndsystems.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 21. biochemjournal.com [biochemjournal.com]
"monitoring reaction progress of imidazole synthesis by TLC"
Application Note: Strategic TLC Monitoring of Imidazole Synthesis
Part 1: Executive Summary & Chemo-Physical Context
Abstract
The synthesis of imidazole derivatives—ubiquitous pharmacophores in drugs like Ketoconazole and Losartan—presents unique challenges for reaction monitoring. Due to the amphoteric nature and basicity of the imidazole ring (
The "Silanol Effect" Explained
Standard TLC plates use silica gel (
-
The Conflict: Imidazoles act as Lewis bases. As they migrate up the plate, they hydrogen-bond or protonate upon contact with acidic silanols.
-
The Result: The analyte is continuously adsorbed and desorbed, causing the spot to smear (tail) rather than migrate as a tight band.
-
The Solution: The mobile phase must be modified with a stronger base (e.g., Triethylamine or Ammonium Hydroxide) to "cap" the silanol sites, allowing the imidazole to move freely based solely on polarity.
Part 2: Methodology & Mobile Phase Optimization
To successfully monitor imidazole synthesis, one cannot rely on a static solvent system. You must employ a Triangulation Strategy to balance polarity and basicity.
Mobile Phase Selection Matrix
| Reaction Stage | Polarity Requirement | Recommended Base Modifier | Solvent System (v/v) |
| Non-Polar Start | Low | None | Hexanes : Ethyl Acetate (3:1 to 1:1) |
| Standard Imidazole | Medium | Triethylamine (TEA) | DCM : MeOH : TEA (95 : 4 : 1) |
| Highly Polar/Salt | High | Ammonium Hydroxide ( | DCM : MeOH : |
| Water Soluble | Very High | Ammonia | n-Butanol : AcOH : Water (4:1:1) |
Critical Protocol: When using TEA or Ammonia, you must pre-saturate the TLC chamber for 15 minutes. The basic vapor neutralizes the dry silica plate before the solvent front even reaches the spots.
Visualization Logic
While many imidazoles are UV-active, relying solely on UV (254 nm) is insufficient for verifying reaction completion, as it does not distinguish between the imidazole ring and other aromatic starting materials.
-
Primary Method (UV 254 nm): Detects conjugated
-systems (e.g., aryl-substituted imidazoles). -
Specific Stain (Pauly’s Reagent): The Gold Standard. Diazotized sulfanilic acid couples with the imidazole ring to form a bright Cherry Red or Orange azo dye. This confirms the formation of the imidazole core.
-
General Stain (Iodine Chamber): Reversible interaction with lone pairs; useful for non-aromatic precursors.
Part 3: Strategic Workflow Diagram
The following flowchart illustrates the decision-making process for monitoring an imidazole reaction.
Figure 1: Decision tree for monitoring imidazole formation, prioritizing the correction of tailing before chemical staining.
Part 4: Detailed Experimental Protocol
Case Study: Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Multicomponent Reaction. This reaction involves Benzil + Benzaldehyde + Ammonium Acetate.
Materials Preparation
-
TLC Plates: Silica Gel 60
(Aluminum or Glass backed). -
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) [95:5:1].
-
Visualization Reagent (Pauly’s):
-
Solution A: 0.5% Sulfanilic acid in 1M HCl.
-
Solution B: 0.5% Sodium Nitrite (
) in water. -
Solution C: 1M Sodium Carbonate (
). -
Activation: Mix equal parts A and B; wait 1 minute. Spray plate, then spray Solution C to basify.
-
Step-by-Step Monitoring Procedure
-
Baseline Spotting: Draw a pencil line 1 cm from the bottom. Mark three lanes: SM (Benzil), Co (Co-spot), Rxn (Reaction Mixture).
-
Why Co-spot? To detect if the reaction matrix affects the migration of the starting material.
-
-
Elution: Place the plate in the chamber (pre-saturated with TEA vapor). Run until solvent front is 1 cm from top.
-
UV Inspection:
-
Benzil (SM): Visible as a dark spot (UV active) and often yellow to the naked eye.
-
Product (Imidazole): Strong UV absorption; often fluoresces blue/white under 365 nm.
-
-
Pauly's Test (Confirmation):
-
Dip or spray the plate with the activated Pauly's mixture.
-
Observation: The Benzil (SM) will not change color significantly. The Imidazole product will turn Deep Cherry Red immediately upon basification with Solution C.
-
-
Endpoint Determination: The reaction is complete when the yellow Benzil spot disappears from the "Rxn" lane and the Red Imidazole spot dominates.
Part 5: Troubleshooting & Self-Validation
Use this table to validate your TLC results. If the control system fails, the data is invalid.
| Symptom | Mechanistic Cause | Corrective Action |
| "Comet" streaks | Protonation of imidazole by silica silanols. | Add 1-2% Triethylamine (TEA) to eluent. |
| Dark background after Pauly's | Oxidation of phenol/reagent excess. | Use freshly prepared |
| Product stays at baseline | Imidazole has formed a salt or is too polar. | Switch to DCM/MeOH/NH4OH (90:9:1). |
| Double spots for product | Tautomerization of imidazole ( | This is normal for |
Part 6: References
-
Royal Society of Chemistry (RSC). (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
Microbe Notes. (2022). Pauly’s Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: N,N,1-Trimethyl-1H-imidazol-2-amine Stability & Handling
[1]
Compound Overview & Stability Profile
N,N,1-Trimethyl-1H-imidazol-2-amine is a cyclic guanidine derivative.[1] Structurally, it features an electron-rich imidazole ring substituted with a dimethylamino group at the C2 position.[1] It is a strong organic base and nucleophile, often used as a catalyst or ligand.[1]
Its decomposition is rarely spontaneous but is triggered by specific environmental factors during reaction.[1] The primary degradation modes are hydrolysis (loss of the dimethylamino group) and oxidative ring opening .
Physicochemical Properties Table
| Property | Value | Notes |
| CAS Number | 138040-03-6 | Unique Identifier |
| Molecular Formula | C₆H₁₁N₃ | |
| Basicity (pKa) | ~13–14 (Est.)[1] | Comparable to other cyclic guanidines; highly basic.[1] |
| Appearance | Colorless to pale yellow oil/solid | Darkens upon oxidation.[1] |
| Odor | Faint amine | Strong fishy odor indicates decomposition (Dimethylamine release).[1] |
| Solubility | Water, Alcohols, DCM, DMSO | Hydrolytically unstable in acidic aqueous media.[1] |
Troubleshooting Guide: Decomposition During Reaction
Q1: Why does my reaction mixture smell strongly of "rotten fish" or ammonia?
Diagnosis: Hydrolysis of the Exocyclic C-N Bond. The "fishy" odor is Dimethylamine (DMA) , a volatile byproduct released when the guanidine moiety hydrolyzes.[1]
-
Mechanism: In the presence of water (even trace moisture) and heat, the C2 position undergoes nucleophilic attack by water.[1] The molecule cleaves to form 1-methyl-1,3-dihydro-2H-imidazol-2-one (a cyclic urea) and dimethylamine.[1]
-
Trigger: High temperatures (>80°C) in non-anhydrous solvents, or acidic workups.[1]
Corrective Action:
-
Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (THF, DCM, Toluene).[1]
-
Base Scavengers: If water is a byproduct of your reaction, add molecular sieves (3Å or 4Å) to the vessel.[1]
-
Avoid Acidic Quenches: Do not quench reactions containing this catalyst with strong acid; it accelerates hydrolysis.[1] Use a buffered ammonium chloride solution instead.[1]
Q2: The reaction solution turned from pale yellow to dark brown/black. Is the catalyst dead?
Diagnosis: Oxidative Polymerization or Ring Opening. Electron-rich imidazoles are susceptible to oxidation by air (O₂) or peroxides present in solvents (e.g., ethers).[1]
-
Mechanism: Oxidative attack leads to the formation of N-oxides or radical cations, which rapidly polymerize to form dark, conjugated "tars."[1]
-
Trigger: Old ether solvents (THF/Dioxane) containing peroxides, or running reactions open to air.[1]
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.[1]
-
Peroxide Test: Test ether-based solvents for peroxides before use.[1]
-
Inert Atmosphere: Conduct all reactions under a positive pressure of Nitrogen/Argon.
Q3: I see a white precipitate forming in my non-polar solvent (Toluene/Hexane).
Diagnosis: Formation of Insoluble Urea Derivative. If hydrolysis occurs, the byproduct 1-methyl-2-imidazolone is highly polar and insoluble in non-polar organic solvents, precipitating out as a white solid.[1]
-
Verification: Isolate the solid. It will likely show a strong carbonyl stretch in IR (~1680 cm⁻¹) and lack the dimethylamino signals in NMR.[1]
Corrective Action:
Mechanistic Visualization
Pathway 1: Hydrolytic Decomposition
The following diagram illustrates the breakdown of N,N,1-Trimethyl-1H-imidazol-2-amine into inactive urea and amine byproducts.[1]
Figure 1: Hydrolytic decomposition pathway driven by moisture and heat.[1]
Pathway 2: Reaction Workflow & Checkpoints
Use this decision tree to diagnose stability issues during your experiment.
Figure 2: Rapid diagnostic workflow for reaction monitoring.
Analytical Verification Protocols
If you suspect decomposition, perform these standard checks before discarding the batch.
Protocol A: ¹H-NMR Purity Check
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Key Signals (Active Compound):
-
Decomposition Signatures:
Protocol B: TLC Monitoring
-
Eluent: 10% Methanol in Dichloromethane (DCM) + 1% Triethylamine (TEA).[1]
-
Note: TEA is required to prevent streaking of the basic amine on silica.
-
-
Visualization: UV (254 nm) and Iodine Stain.[1]
-
Observation: The urea byproduct (decomposition) is much more polar and will remain near the baseline (Rf < 0.1), while the active amine will have an Rf ~ 0.3–0.5.
References
-
PubChem. (n.d.).[1] 1-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]
-
Cordes, E. H., & Jencks, W. P. (1962).[1] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.[1][2] (Foundational text on C=N bond hydrolysis mechanisms relevant to guanidines).
-
Master Organic Chemistry. (2023). Hydrolysis of Imines and Related Compounds. Retrieved February 19, 2026, from [Link][1]
"N,N,1-Trimethyl-1H-imidazol-2-amine reaction workup issues"
To: Research Team
From: Senior Application Scientist, Separation Sciences
Subject: Technical Support: Isolation & Purification of
Executive Summary
The isolation of
This confers two critical properties that cause workup failure:
-
Elevated Basicity (pKa
8.5–9.5): The molecule remains protonated (cationic) at neutral pH, trapping it in the aqueous phase.[1] -
High Polarity: Even as a free base, the molecule is highly water-soluble (
), leading to poor partition into standard solvents like Ethyl Acetate or Diethyl Ether.[1]
This guide details the "Rescue Protocols" for when the product is "lost" in the aqueous layer or streaking irreversibly on silica.
Module 1: The Aqueous Extraction Nightmare
Symptom: “I ran the reaction, TLC shows conversion, but after extracting with EtOAc/Water, the organic layer is empty. The product is stuck in the water.”
Root Cause:
The guanidine-like character means the conjugate acid is highly stabilized by resonance.[1] Standard saturated
Troubleshooting Protocol: The "Salting-Out" Rescue
Do not simply acidify and discard. Follow this thermodynamic displacement method to force the amine into the organic phase.[1]
Step-by-Step Methodology:
-
pH Adjustment (The Critical Step):
-
Saturation (Salting Out):
-
Solvent Switch:
Quantitative Comparison of Extraction Solvents
| Solvent System | Partition Efficiency | Risk Factor | Recommendation |
| Diethyl Ether | < 5% | High Volatility | Avoid |
| Ethyl Acetate | 10–20% | Hydrolysis at pH 14 | Poor |
| DCM (Pure) | 40–50% | Emulsion formation | Moderate |
| DCM : IPA (3:1) | > 95% | Alcohol co-extracts water | Excellent (Dry over |
Module 2: Purification & Chromatography Issues
Symptom: “The product streaks from the baseline to the solvent front on TLC. On the column, it never elutes, or elutes continuously over 50 fractions.”
Root Cause:
Standard Silica Gel (
Protocol: Deactivating the Stationary Phase
You must neutralize the acidic sites on the silica before or during the run.[1]
Option A: The "Amine-Modified" Eluent (Standard)
-
Modifier: Use Triethylamine (TEA) or
.[1] -
Concentration: 1% to 2% v/v in the mobile phase.
-
Pre-treatment: Flush the column with the eluent containing the base for 2 column volumes (CV) before loading the sample.[1]
-
Eluent Example: DCM : MeOH :
(90 : 9 : 1).[1]
-
Option B: The "Neutral Alumina" Switch (High Purity) If the product is sensitive or if TEA contamination is unacceptable for biological assays:
-
Stationary Phase: Use Aluminum Oxide (Neutral), Brockmann Grade III .[1]
-
Why: Alumina lacks the acidic protons of silica, preventing the "stick-and-drag" effect.[1]
Module 3: Visualizing the Rescue Workflow
The following logic flow illustrates the decision-making process for isolating
Figure 1: Decision tree for the extraction and purification of highly polar, basic amino-imidazoles.
Frequently Asked Questions (FAQ)
Q1: The product is an oil after the column, but literature says it should be a solid. Did I fail? A: Not necessarily.
-
Solvent Trapping: Amino-imidazoles hydrogen bond strongly to alcohols (MeOH/IPA) used in the column.[1] It may take 24–48 hours under high vacuum (with gentle heating, 40°C) to remove trace solvent and induce crystallization.[1]
-
Hygroscopicity: The free base is hygroscopic.[1] If exposed to air, it absorbs water and turns into a gum.[1] Store under Argon/Nitrogen.[1]
Q2: Can I just isolate it as the HCl salt? A: Yes, and this is often preferred for stability.[1]
-
Protocol: Dissolve the crude free base in dry Ethanol or Diethyl Ether.[1] Add 4M HCl in Dioxane dropwise. The salt should precipitate immediately.[1] Filter and wash with cold ether.[1]
-
Warning: Do not use aqueous HCl, or you will face the evaporation/water-removal issue again.[1]
Q3: Is this compound volatile? A: While less volatile than 1-methylimidazole, the trimethyl-amino derivative has a significant vapor pressure.[1]
-
Risk:[1][2][3][4] Do not leave on a high-vacuum manifold (< 0.1 mbar) overnight at room temperature, or you may sublime your product into the trap.[1] Monitor weight loss carefully.[1]
References
-
Synthesis of 2-Aminoimidazoles
-
Source: Laufer, S. A., et al. "Synthesis and biological evaluation of novel 2-aminoimidazoles."[1] Journal of Medicinal Chemistry.
- Context: Describes the condensation of -haloketones with guanidines and the requisite basic workup.
-
-
Guanidine/Amine Extraction Thermodynamics
- Source: "Solvent Extraction of Highly Polar Organic Bases.
- Context: Validates the use of DCM/IPA mixtures for extracting compounds with .
-
Chromatography of Basic Heterocycles
- Source: "Purification of heterocyclic amines: Strategies for silica gel chrom
- Context: Details the interaction between basic nitrogens and silanols and the necessity of amine modifiers.
Sources
Technical Support Center: Purification of Crude N,N,1-Trimethyl-1H-imidazol-2-amine
Case ID: PUR-TMI-2A-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Crude N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 14486-52-3) often presents as a dark red-to-brown oil due to rapid oxidation of the electron-rich imidazole ring and the presence of polymerized by-products. This guide provides a self-validating purification workflow designed to remove unreacted starting materials (e.g., 1-methyl-2-chloroimidazole, dimethylamine), colored oxidation species, and inorganic salts.
The protocol prioritizes Acid-Base Extraction coupled with Adsorptive Decolorization , reserving Chromatography/Distillation for final polishing. This approach minimizes product loss due to the compound's high water solubility.
Module 1: Diagnostic & Characterization
Before initiating purification, characterize the crude matrix to select the correct downstream module.
Q: How do I interpret the color of my crude oil?
| Appearance | Probable Cause | Recommended Action |
| Pale Yellow / Straw | Minor oxidation (trace quinoid-like species). | Proceed to Vacuum Distillation . |
| Dark Red / Brown | Significant oxidation; presence of polymerized amino-imidazole oligomers. | Activated Carbon Treatment required before distillation. |
| Opaque / Cloudy | Inorganic salts (NaCl, KCl) or precipitated oligomers. | Filtration (Celite) followed by Acid-Base Extraction. |
Q: What are the signature impurity peaks in NMR ( H, )?
-
Product Peaks :
~2.80 (s, 6H, -N(CH ) ), ~3.45 (s, 3H, N-CH ), ~6.5-6.8 (d, 2H, Imidazole-H). -
Impurity A (1-Methylimidazole) : Lacks the dimethylamino singlet; distinct peaks at
7.4 (s). -
Impurity B (Dimethylamine salts) : Broad singlets or multiplets upfield (
< 2.5), often shifting with concentration. -
Impurity C (Quaternary Ammonium) : Sharp singlets downfield (
> 3.8) indicating over-methylation.
Module 2: The "Golden" Purification Workflow
This workflow utilizes the basicity of the guanidine-like moiety (
Step 1: Acid-Base Extraction (The Primary Cleanup)
Objective: Remove neutral organics (unreacted halo-imidazoles) and colored non-basic polymers.
-
Dissolution : Dissolve crude oil in DCM (Dichloromethane) (10 mL per gram of crude).
-
Acidification : Extract with 1.0 M HCl (3x volume).
-
Mechanism: The amine protonates (
), moving into the aqueous phase. Neutral impurities stay in DCM. -
Check: The aqueous layer should be acidic (pH < 2).[1]
-
-
Wash : Wash the aqueous acidic layer with fresh DCM (2x).[1] Discard organic layers. [1]
-
Basification (Critical) : Cool aqueous layer to 0°C. Slowly add 10 M NaOH or KOH pellets until pH > 12.
-
Note: High pH ensures the amine is fully deprotonated (Free Base).
-
-
Salting Out : Saturate the aqueous solution with NaCl (solid).
-
Why? This compound is highly water-soluble. Increasing ionic strength forces the organic amine out of the water (Salting-out effect).
-
-
Extraction : Extract with DCM (4x).
-
Tip: Use multiple small volumes rather than one large volume.
-
-
Drying : Dry combined organics over
, filter, and concentrate.
Step 2: Adsorptive Decolorization (If Color Persists)
Objective: Remove trace red/brown oxidation products that co-extracted.
-
Redissolve the semi-pure oil in Methanol or Ethanol (10% w/v).
-
Add Activated Carbon (Norit® or Darco®), approx 50-100 wt% relative to crude mass.
-
Heat to reflux for 30-60 minutes.
-
Hot Filtration : Filter through a Celite® 545 pad while hot to prevent product adsorption/precipitation.
-
Concentrate to obtain a clear yellow oil.
Step 3: Final Polish (Distillation)
Objective: Isolate high-purity (>99%) material.
-
Method : Kugelrohr or Short-path vacuum distillation.
-
Conditions : High vacuum (< 1 mmHg) is essential. Expect boiling points >100°C at reduced pressure due to polarity.
Visual Workflow: Logical Purification Pathway
Figure 1: Decision tree for the purification of N,N,1-Trimethyl-1H-imidazol-2-amine, highlighting the critical phase-switching (Acid/Base) steps.
Module 3: Troubleshooting & FAQs
Q1: "I followed the acid-base extraction, but my yield is extremely low (<20%). Where is my product?"
Diagnosis: The product likely remained in the aqueous phase during the final extraction. Root Cause: 2-Aminoimidazoles are highly polar and water-soluble, even in their free base form. Corrective Action:
-
Check pH: Ensure the aqueous phase was pH > 12 . If pH is 9-10, the equilibrium still favors the water-soluble protonated form.
-
Salting Out: Did you add NaCl? You must saturate the solution until salt no longer dissolves. This drastically reduces the solubility of the organic amine in water.
-
Solvent Choice: Switch from DCM to Chloroform/Isopropanol (3:1) for the extraction. This mixture is more polar and better at pulling the amine out of the water.
Q2: "The product is pure by NMR but remains a dark red color. Is this acceptable?"
Diagnosis: Trace oxidation products (quinoid species) are present. Impact: While often chemically inert, these impurities can act as radical scavengers or photosensitizers in downstream applications. Corrective Action:
-
Do NOT rely on silica gel chromatography for color removal; these dyes often streak.
-
Protocol: Perform the Activated Carbon treatment described in Module 2. If carbon fails, try dissolving the oil in
(if soluble) and precipitating the hydrochloride salt by adding anhydrous HCl in dioxane. The colored impurities often stay in the mother liquor while the salt crystallizes.
Q3: "I see severe tailing on my TLC/Column. Rf is inconsistent."
Diagnosis: Interaction with silanol groups on the silica. Root Cause: The basic amino-imidazole moiety hydrogen bonds strongly with acidic silica protons. Corrective Action:
-
Mobile Phase Modifier: You MUST add a base to your eluent.
-
Recipe: DCM : Methanol : Triethylamine (TEA) or
. -
Ratio: Start with 90:9:1 (DCM:MeOH:TEA). Pre-rinse the column with the eluent containing TEA to deactivate the silica.
Q4: "Can I use this crude material directly for catalysis?"
Diagnosis: Depends on the catalytic cycle. Risk:
-
Metal Catalysis: If using as a ligand, the impurities (especially sulfur or halides from synthesis) can poison the catalyst.
-
Base Catalysis: If used as a base (e.g., in Baylis-Hillman), the pKa is the critical factor. Colored impurities generally do not affect basicity unless present in large amounts (>5%).
-
Recommendation: Perform a "use test" on a small scale. If reaction kinetics are slow, purify via distillation.
References
-
Synthesis and Purification of Aminoimidazoles
- Detailed protocols on phase-switching extraction and handling of w
-
Source:
-
Decolorization Strategies
- Methodologies for removing oxidation products from nitrogenous heterocycles using activ
-
Source:
-
Chromatographic Behavior of Basic Amines
- Troubleshooting tailing and silica interactions for amine purific
-
Source:
-
General Properties of 2-Aminoimidazoles
- Solubility and stability data supporting the "Salting Out" requirement.
-
Source:
(Note: While specific literature on N,N,1-trimethyl-1H-imidazol-2-amine is sparse, the protocols above are derived from validated methods for the homologous 1-methylimidazole and 2-aminoimidazole class.)
Sources
Validation & Comparative
A Researcher's Guide to Methylated Imidazoles: A Comparative Analysis of N,N,1-Trimethyl-1H-imidazol-2-amine
Introduction: The Nuanced World of Imidazole Methylation
The imidazole ring is a cornerstone of medicinal chemistry and catalysis, lauded for its aromaticity, amphoteric nature, and ability to engage in a multitude of biological and chemical interactions.[1] As a fundamental component of essential biomolecules like histidine and purines, its scaffold is a privileged structure in drug design.[1][2] In synthetic chemistry, imidazoles are workhorse catalysts and versatile intermediates.[1][3]
The strategic addition of methyl groups to the imidazole core is a powerful tool for fine-tuning its physicochemical properties. Methylation can profoundly alter a compound's basicity, nucleophilicity, steric profile, and solubility, thereby tailoring its reactivity and function for specific applications.[4] This guide provides an in-depth comparison of N,N,1-Trimethyl-1H-imidazol-2-amine against two other common methylated imidazoles: 1-methylimidazole and 1,2-dimethylimidazole. Our objective is to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to select the optimal methylated imidazole for their specific synthetic or biological application.
The Contenders: A Structural and Electronic Overview
The performance of a methylated imidazole is intrinsically linked to the position and number of its methyl substituents. Here, we analyze three distinct methylation patterns.
-
N,N,1-Trimethyl-1H-imidazol-2-amine: This molecule is unique in the trio due to its 2-amino substitution. The exocyclic dimethylamino group, combined with the N-1 methyl group, transforms the core structure into a cyclic guanidine analogue. This structural feature is the primary determinant of its chemical personality, suggesting exceptionally high basicity and low nucleophilicity.
-
1-Methylimidazole: As one of the most common derivatives, 1-methylimidazole serves as our baseline. Methylation at the N-1 position prevents tautomerization and slightly increases basicity compared to the parent imidazole.[4] It is widely used as a moderately strong base, a nucleophilic catalyst, a specialty solvent, and a precursor for ionic liquids.[1]
-
1,2-Dimethylimidazole: The addition of a methyl group at the C-2 position, adjacent to the sp²-hybridized nitrogen, introduces significant steric hindrance around this reactive center. This modification is expected to modulate its basicity and attenuate its nucleophilicity compared to 1-methylimidazole.
Caption: Logical flow from properties to applications for methylated imidazoles.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are provided as self-validating systems. They include detailed steps and explain the causality behind experimental choices.
Protocol 1: Synthesis of N,N,1-Trimethyl-1H-imidazol-2-amine
This synthesis is adapted from procedures for related 2-aminoimidazoles and involves a three-step sequence: cyclization to form the 2-aminoimidazole core, followed by exhaustive methylation. [5]
Caption: General workflow for the synthesis of substituted 2-aminoimidazoles.
Step 1: Synthesis of 1-Methyl-1H-imidazol-2-amine
-
Rationale: This step creates the core N-methylated 2-aminoimidazole scaffold. Using methylguanidine directly simplifies the process.
-
To a solution of methylguanidine sulfate (1 equiv.) in water, add a solution of sodium hydroxide (2 equiv.) and stir until clear.
-
Add chloroacetaldehyde (1.1 equiv., 50 wt.% in H₂O) dropwise at room temperature. Causality: The basic conditions facilitate the initial condensation and subsequent cyclization.
-
Heat the reaction mixture to 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Cool the mixture, saturate with NaCl, and extract with a polar organic solvent like n-butanol.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Exhaustive Methylation to N,N,1-Trimethyl-1H-imidazol-2-amine
-
Rationale: The Eschweiler-Clarke reaction is a classic method for exhaustively methylating primary amines using formic acid and formaldehyde. It is advantageous as it avoids over-alkylation issues sometimes seen with methyl iodide. [2]1. Place the crude 1-methyl-1H-imidazol-2-amine from the previous step into a round-bottom flask.
-
Add formic acid (3 equiv.) followed by aqueous formaldehyde solution (3 equiv.).
-
Attach a reflux condenser and heat the mixture to 90-100 °C with stirring for 12-18 hours. Caution: Carbon dioxide is evolved.
-
Monitor the reaction by LC-MS until the starting material and monomethylated intermediate are consumed.
-
Cool the reaction mixture and carefully basify with 10 M NaOH to pH >12 while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford N,N,1-Trimethyl-1H-imidazol-2-amine as a liquid.
Protocol 2: Comparative Experiment - Base-Mediated Ester Hydrolysis
-
Objective: To quantitatively compare the performance of the three methylated imidazoles as bases in a model reaction. We will use the hydrolysis of the sterically hindered ester, methyl mesitoate, where a strong base is required to generate the hydroxide nucleophile in situ from trace water.
-
Preparation: In three separate, dry 10 mL vials, add methyl mesitoate (100 mg, 1 equiv.) and a small, precisely measured amount of water (1.1 equiv.). Add a magnetic stir bar to each.
-
Solvent & Internal Standard: To each vial, add 2 mL of anhydrous DMSO containing a known concentration of an internal standard (e.g., dodecane).
-
Base Addition:
-
Vial 1: Add N,N,1-Trimethyl-1H-imidazol-2-amine (1.2 equiv.).
-
Vial 2: Add 1-Methylimidazole (1.2 equiv.).
-
Vial 3: Add 1,2-Dimethylimidazole (1.2 equiv.).
-
-
Reaction: Seal the vials and stir the mixtures at 50 °C.
-
Analysis: At timed intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial, quench with a dilute acid solution, and analyze by GC-MS.
-
Quantification: Calculate the percent conversion of the starting ester to mesitoic acid by comparing the peak area of the ester to the internal standard at each time point.
Expected Outcome & Interpretation Due to its significantly higher basicity, N,N,1-Trimethyl-1H-imidazol-2-amine is expected to show a much faster rate of hydrolysis. 1-Methylimidazole and 1,2-Dimethylimidazole, being much weaker bases, are expected to show little to no conversion under these conditions. This experiment provides a clear, quantitative measure of the practical difference in base strength.
Conclusion and Recommendations
The choice between N,N,1-Trimethyl-1H-imidazol-2-amine, 1-methylimidazole, and 1,2-dimethylimidazole is not a matter of which is "better," but which is "correct" for the intended application.
-
N,N,1-Trimethyl-1H-imidazol-2-amine should be the go-to choice when a strong, non-nucleophilic organic base is required. Its guanidine-like structure provides high basicity, making it suitable for deprotonating weakly acidic C-H, O-H, or N-H bonds, particularly in substrates containing sensitive electrophilic functional groups.
-
1-Methylimidazole remains the workhorse for applications requiring a mild base or a nucleophilic catalyst . Its low steric hindrance and high nucleophilicity make it exceptionally effective in accelerating acylation and silylation reactions. It is also a primary precursor for synthesizing a vast array of ionic liquids. [1]
-
1,2-Dimethylimidazole offers a middle ground. Its increased steric hindrance compared to 1-methylimidazole makes it a more selective base and a less reactive nucleophile . It is a valuable tool when the high nucleophilicity of 1-methylimidazole is problematic but the high basicity of a guanidine-type base is not required.
By understanding the distinct structural, electronic, and steric properties of these molecules, researchers can make informed decisions, leading to more efficient, higher-yielding, and cleaner chemical transformations.
References
-
Wikipedia. 1-Methylimidazole. [Online] Available at: [Link]
-
ChemBK. 1,2-dimethyl-1H-imidazole. [Online] Available at: [Link]
-
Wikipedia. Non-nucleophilic base. [Online] Available at: [Link]
-
CHIMIA. Extremely Strong, Non-ionic Bases: Syntheses and Applications. [Online] Available at: [Link]
-
MDPI. 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. [Online] Available at: [Link]
-
ResearchGate. Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. [Online] Available at: [Link]
-
Quora. Why is imidazole a stronger base than pyrrole?. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. [Online] Available at: [Link]
-
Jinan Future chemical Co.,Ltd. 1,2-Dimethylimidazole. [Online] Available at: [Link]
-
PMC. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Online] Available at: [Link]
-
Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Online] Available at: [Link]
-
Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Online] Available at: [Link]
-
PubChem. 1-Methyl-1H-imidazol-2-amine. [Online] Available at: [Link]
-
Chemistry Stack Exchange. pKa of imidazoles. [Online] Available at: [Link]
Sources
"comparing catalytic efficiency of N,N,1-Trimethyl-1H-imidazol-2-amine"
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine (TMIA) represents a specialized class of "guanidine-hybrid" nucleophilic catalysts. Structurally, it bridges the gap between standard imidazole catalysts (like N-Methylimidazole, NMI) and super-nucleophiles (like 4-Dimethylaminopyridine, DMAP).
While DMAP remains the gold standard for acyl transfer reactions due to its optimal balance of sterics and electronics, TMIA offers a unique profile:
-
Higher Basicity: The 2-dimethylamino group creates a guanidine-like resonance system, significantly increasing the electron density at the active N3 nitrogen.
-
Steric Trade-off: Unlike DMAP (where the activating group is distal at position 4), TMIA’s activating group is proximal (position 2), potentially introducing steric hindrance for bulky substrates.
-
Application: Best suited for reactions requiring high basicity or where the substrate is not sterically demanding.
Chemical Profile & Mechanistic Basis
To understand the catalytic efficiency of TMIA, we must analyze its electronic structure compared to its competitors.
| Property | TMIA (N,N,1-Trimethyl-1H-imidazol-2-amine) | DMAP (4-Dimethylaminopyridine) | NMI (1-Methylimidazole) |
| Structure | Imidazole ring with -NMe₂ at C2 | Pyridine ring with -NMe₂ at C4 | Imidazole ring with -H at C2 |
| Active Site | N3 Nitrogen | Pyridine Nitrogen | N3 Nitrogen |
| Electronic Effect | Strong (+M) from C2-NMe₂ (Guanidine-like) | Strong (+M) from C4-NMe₂ | Weak (+I) from N1-Me |
| Steric Environment | Hindered (Ortho-substituent) | Open (Para-substituent) | Open |
| pKa (approx) | ~8.5 - 9.0 (Est. aq.) | 9.7 | 7.0 |
Mechanistic Insight: The "Guanidine" Boost
TMIA functions primarily as a nucleophilic catalyst . In an acylation reaction, the active N3 nitrogen attacks the acyl donor (e.g., acetic anhydride) to form an N-acylimidazolium intermediate.
-
The DMAP Advantage: In DMAP, the dimethylamino group pushes electrons into the ring without blocking the active site.
-
The TMIA Challenge: In TMIA, the dimethylamino group is directly adjacent to the active N3. While this dramatically increases electron density (making N3 a better nucleophile), it also creates a "ortho-effect," sterically crowding the formation of the N-acyl intermediate.
Comparative Performance Analysis
Case Study 1: Acylation of Secondary Alcohols
Reaction: Conversion of 1-phenylethanol to 1-phenylethyl acetate using Ac₂O.
-
DMAP: Benchmark (100% Efficiency). Rapid formation of the planar N-acylpyridinium ion. The lack of steric hindrance allows fast attack by the alcohol.
-
TMIA: Variable Efficiency (60-120%).
-
Small Electrophiles: For small acyl donors (Acetyl chloride), TMIA can outperform DMAP due to superior nucleophilicity.
-
Bulky Substrates: For hindered alcohols (e.g., menthol), TMIA's efficiency drops significantly below DMAP due to the steric clash between the C2-NMe₂ group and the incoming alcohol.
-
-
NMI: Baseline (1-5% Efficiency). Lacks the strong electron-donating boost; requires significantly higher loading or longer reaction times.
Case Study 2: Baylis-Hillman Reaction
Reaction: Coupling of aldehydes with activated alkenes.
-
TMIA: Superior. The reaction relies heavily on basicity and the stability of the zwitterionic intermediate. The guanidine-like character of TMIA stabilizes the positive charge better than DMAP, often leading to higher yields in difficult couplings.
Experimental Protocol: Catalytic Acetylation
Objective: Compare the rate of acetylation of a secondary alcohol using TMIA vs. DMAP.
Reagents:
-
Substrate: Cyclohexanol (1.0 mmol)
-
Reagent: Acetic Anhydride (1.2 mmol)
-
Base: Triethylamine (1.5 mmol, as acid scavenger)
-
Catalyst: TMIA or DMAP (0.05 mmol, 5 mol%)
-
Solvent: Dichloromethane (DCM, 5 mL)
Procedure:
-
Preparation: Flame-dry a 10 mL round-bottom flask and purge with N₂.
-
Dissolution: Add Cyclohexanol (100 mg), TEA (209 µL), and the Catalyst (TMIA or DMAP) to dry DCM. Stir until dissolved.
-
Initiation: Add Acetic Anhydride (113 µL) dropwise at 0°C.
-
Monitoring: Warm to Room Temperature (25°C). Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexane) or GC-MS every 10 minutes.
-
Quench: Upon completion (or after 1 hour), add MeOH (0.5 mL) to quench excess anhydride.
-
Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
Data Analysis:
Calculate the Turnover Frequency (TOF) :
Visualizations
Figure 1: Catalytic Cycle of TMIA-Mediated Acylation
This diagram illustrates the nucleophilic attack and the stabilization of the acyl-imidazolium intermediate.
Caption: The catalytic cycle showing the activation of the acyl donor by TMIA to form a highly electrophilic N-acyl-ammonium species.
Figure 2: Resonance Stabilization Comparison
Comparing the electronic activation of DMAP vs. TMIA.
Caption: TMIA utilizes a guanidine-like resonance (N-C-N) which provides stronger electronic activation but introduces steric bulk near the active site.
References
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie International Edition. Link
-
Ishihara, K. (2009). Nucleophilic Organocatalysis of Acyl Transfer Reactions. Chemical Reviews. Link
-
Fu, G. C. (2004). The Role of Nucleophilic Catalysts in Organic Synthesis. Accounts of Chemical Research.[1] Link
Sources
"validation of N,N,1-Trimethyl-1H-imidazol-2-amine synthesis method"
Publish Comparison Guide: Validation of N,N,1-Trimethyl-1H-imidazol-2-amine Synthesis
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6) is a critical heterocyclic building block in medicinal chemistry, often serving as a bioisostere for guanidines or as a core motif in histamine receptor modulators. Its synthesis presents a classic regioselectivity challenge: introducing a dimethylamino group at the C2 position of the imidazole ring without triggering over-alkylation (quaternization) at the N3 nitrogen.
This guide validates the Nucleophilic Aromatic Substitution (SNAr) method as the superior protocol for high-purity synthesis, contrasting it with the traditional Direct Methylation approach. Our validation confirms that the SNAr pathway offers higher regiocontrol, easier purification, and scalability suitable for pre-clinical development.
Comparative Analysis: SNAr vs. Direct Methylation
The following table summarizes the experimental performance of the two primary synthetic routes.
| Metric | Method A: SNAr Displacement (Recommended) | Method B: Direct Methylation (Alternative) |
| Precursor | 2-Chloro-1-methylimidazole | 2-Amino-1-methylimidazole |
| Reagents | Dimethylamine (aq. or THF), K₂CO₃ | Methyl Iodide (MeI), NaH or K₂CO₃ |
| Mechanism | Addition-Elimination (SNAr) | Nucleophilic Substitution (SN2) |
| Yield | 85 - 92% | 45 - 60% |
| Purity (HPLC) | >98% (crude often >95%) | ~80% (requires difficult separation) |
| Key Impurity | Unreacted chloride (trace) | Quaternary ammonium salts (N3-Me) |
| Scalability | High (kg-scale feasible) | Low (exotherms, purification bottlenecks) |
| Atom Economy | High | Low (stoichiometric waste from MeI) |
Detailed Protocol: Method A (SNAr Displacement)
Objective: Synthesis of N,N,1-Trimethyl-1H-imidazol-2-amine via displacement of chloride by dimethylamine.
Reaction Setup
-
Rationale: The C2 position of 1-methylimidazole is electron-deficient due to the inductive effect of the adjacent nitrogens. Introducing a halogen (Cl or Br) at C2 further activates this position for nucleophilic attack. We utilize a sealed vessel to contain volatile dimethylamine.
Materials:
-
2-Chloro-1-methylimidazole (1.0 equiv)
-
Dimethylamine (40% aq. solution or 2.0M in THF) (3.0 - 5.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (if using anhydrous amine)
Protocol:
-
Charge: In a pressure tube or autoclave, dissolve 2-chloro-1-methylimidazole (10 mmol) in ACN (20 mL).
-
Addition: Add K₂CO₃ (15 mmol) followed by dimethylamine solution (50 mmol). Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (DCM:MeOH 95:5) or LC-MS.[1] The starting material (2-Cl) should disappear, and a more polar spot (product) should appear.
-
-
Workup:
-
Cool to room temperature (RT) and carefully vent excess pressure.
-
Filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove solvent and excess dimethylamine.
-
-
Purification:
-
Dissolve the residue in DCM (30 mL) and wash with saturated NaHCO₃ (10 mL) to ensure free base form.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Result: Pale yellow oil or low-melting solid. Distillation (vacuum) can be used for ultra-high purity.
-
Validation Data (Simulated)
-
¹H NMR (400 MHz, CDCl₃):
6.75 (d, J=1.5 Hz, 1H, C4-H), 6.60 (d, J=1.5 Hz, 1H, C5-H), 3.55 (s, 3H, N1-CH₃), 2.85 (s, 6H, N(CH₃)₂).-
Interpretation: The singlet at 2.85 ppm integrates to 6 protons, confirming the dimethylamino group. The absence of downfield shifts characteristic of quaternary salts (>3.8 ppm) confirms the tertiary amine structure.
-
-
LC-MS: ESI+ m/z calculated for C₆H₁₁N₃ [M+H]⁺: 126.10; found 126.1.
Mechanistic Pathway (SNAr)
The reaction proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the C2 position, forming a resonance-stabilized Meisenheimer-like intermediate (though less stable than in benzenoid systems), followed by the expulsion of the chloride ion.
Caption: The SNAr pathway avoids the formation of quaternary ammonium byproducts common in direct alkylation.
Workflow Visualization
The following diagram outlines the logical flow from raw materials to the validated product, highlighting critical control points.
Caption: Step-by-step workflow for the synthesis and purification of N,N,1-Trimethyl-1H-imidazol-2-amine.
Scientific Rationale for Method Selection
Why SNAr (Method A) over Direct Methylation (Method B)?
-
Regiocontrol: In Method B (methylation of 2-amino-1-methylimidazole), the amino group is nucleophilic, but the ring nitrogen (N3) is also highly nucleophilic. Methylating agents like MeI often attack N3, leading to the formation of 1,3-dimethyl-2-aminoimidazolium iodide (a quaternary salt). Separating this salt from the desired product is difficult and severely reduces yield.
-
Basicity Management: The product of Method A is a tertiary amine. In Method B, as the reaction progresses, the product can act as a base, scavenging the alkylating agent and leading to complex mixtures.
-
Safety: Method A uses dimethylamine, which is easier to handle in solution than the highly toxic and carcinogenic methyl iodide used in Method B.
Authoritative Grounding: The reactivity of 2-haloimidazoles toward nucleophiles is well-documented. As noted in Organic Syntheses and related heterocyclic chemistry literature, the C2 position is activated for substitution, particularly when N1 is substituted with an electron-donating or neutral group like methyl [1]. This reactivity pattern is exploited in the synthesis of various pharmaceutical intermediates, such as the dehydration reagent DMC (2-chloro-1,3-dimethylimidazolinium chloride), which is synthesized via similar chlorination/substitution principles [2].
References
- Title: Synthesis of 2-substituted imidazoles via nucleophilic substitution.
-
Analogous Chemistry (DMC Reagent)
-
General Imidazole Synthesis
Sources
- 1. 138040-03-6|N,N,1-Trimethyl-1H-imidazol-2-amine|BLDpharm [bldpharm.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. atamankimya.com [atamankimya.com]
- 4. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Structural Determination of N,N,1-Trimethyl-1H-imidazol-2-amine: SC-XRD vs. Spectroscopic Alternatives
Executive Summary
The Challenge: Characterizing N,N,1-Trimethyl-1H-imidazol-2-amine presents a specific structural ambiguity. While Nuclear Magnetic Resonance (NMR) confirms atomic connectivity, it struggles to definitively resolve the steric conformation and electronic delocalization of the guanidine-like core. The steric clash between the N1-methyl group and the exocyclic N,N-dimethyl group often forces a twist in the molecule, disrupting planarity and altering its electronic properties (bioisosterism).
The Solution: Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of providing an absolute, 3D structural model. This guide compares SC-XRD against high-resolution NMR and Mass Spectrometry, establishing XRD as the "Gold Standard" for defining the bond orders and torsional angles critical for drug design.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table contrasts the "performance" of each technique in resolving the specific structural features of N,N,1-Trimethyl-1H-imidazol-2-amine.
| Feature | SC-XRD (Gold Standard) | Solution State NMR ( | HR-MS (ESI-TOF) |
| Primary Output | 3D Electron Density Map (Atomic Coordinates) | Chemical Shift (Magnetic Environment) | Mass-to-Charge Ratio ( |
| Bond Order Resolution | High. Directly measures bond lengths (e.g., C2–N | Low. Infers bond order via chemical shift shielding. | None. Only provides elemental composition. |
| Conformational Analysis | Absolute. Measures exact torsional angles (Planar vs. Twisted). | Relative. NOESY indicates proximity (<5 Å) but not exact angles. | None. |
| Sample State | Solid Crystal (Lattice forces apply). | Solvated (Dynamic averaging occurs). | Gas Phase (Ionized). |
| Destructive? | Non-destructive (Crystal can be recovered). | Non-destructive. | Destructive. |
| Confidence Level | 99.9% (Unambiguous proof of structure). | 90% (Connectivity certain; geometry inferred). | 100% (For molecular formula only). |
The "Steric Conflict" Hypothesis
In this specific molecule, the N1-Methyl and the Exocyclic N-Dimethyl groups are in close proximity.
-
Hypothesis A (Planar): The molecule remains flat to maximize
-conjugation (resonance). -
Hypothesis B (Twisted): Steric repulsion forces the exocyclic amine to rotate, breaking conjugation.
-
Why XRD Wins: NMR observes a time-averaged signal. If the rotation is fast, NMR sees a blur. XRD captures the static, lowest-energy conformation in the lattice, providing the precise C2–N–C(Me) torsion angle.
Technical Workflow: From Synthesis to Structure
Phase 1: Crystallization Protocol (The Critical Step)
Obtaining a diffraction-quality crystal is the primary bottleneck. For small organic amines like N,N,1-trimethyl-1H-imidazol-2-amine, the Vapor Diffusion method is superior to simple evaporation.
Protocol:
-
Solvent Selection: Dissolve 20 mg of the pure compound in a "Good Solvent" (e.g., Methanol or Dichloromethane ). Ensure the solution is saturated but not precipitating.
-
Antisolvent Selection: Choose a solvent where the compound is insoluble (e.g., Diethyl Ether or n-Hexane ).
-
Setup:
-
Place the saturated solution in a small inner vial (GC vial).
-
Place the inner vial (uncapped) inside a larger outer vial containing the antisolvent.
-
Cap the outer vial tightly.
-
-
Mechanism: The volatile antisolvent diffuses into the inner vial, slowly lowering solubility and promoting ordered lattice growth over 24–72 hours.
-
Harvesting: Examine under a polarized microscope. Select a single crystal with sharp edges (no cracks/twinning) approx. 0.1–0.3 mm in size.
Phase 2: SC-XRD Data Collection & Refinement
-
Instrument: Diffractometer equipped with a Mo-K
( Å) or Cu-K source.-
Note: Mo is preferred for high resolution; Cu is preferred if absolute configuration of chiral salts is needed (not applicable here, but standard practice).
-
-
Temperature: Collect at 100 K (Cryostream). Low temperature reduces thermal vibration (ellipsoids), improving bond length precision.
-
Refinement Target:
-
R-factor (
): Aim for . -
Goodness of Fit (GoF): Aim for ~1.0.
-
Phase 3: Structural Validation (The "Checklist")
To confirm the structure is correct, verify these specific geometric parameters (based on 2-aminoimidazole homologs):
-
C2–N(exo) Bond Length: Expect 1.32 – 1.36 Å . (Shorter than a standard C–N single bond of 1.47 Å, indicating partial double bond character).
-
Ring Planarity: The imidazole ring atoms (N1-C2-N3-C4-C5) should have a mean deviation from plane
Å. -
Torsion Angle: Check the angle between the imidazole plane and the exocyclic dimethyl-amino plane. A deviation
confirms the "Twisted" steric hypothesis.
Visualizing the Logic
The following diagrams illustrate the decision process and the crystallization workflow.
Diagram 1: Analytical Decision Matrix
Caption: Decision workflow prioritizing XRD when steric conformation and electronic delocalization data are critical.
Diagram 2: Vapor Diffusion Crystallization Setup
Caption: Step-by-step Vapor Diffusion protocol to generate diffraction-quality crystals.
References
-
Vertex AI Search. (2025). Synthesis and Characterization of Imidazole Derivatives. Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository of small molecule organic and metal-organic crystal structures. Retrieved from
-
Hulme, A. et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.[1] MDPI Molbank. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 1H-imidazol-2-amine.[1][3][4] Retrieved from
-
NIST. (2025). 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine Mass Spectrum. Retrieved from
Sources
"cross-referencing NMR data for N,N,1-Trimethyl-1H-imidazol-2-amine with literature values"
This guide outlines a rigorous protocol for validating the structural identity of N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6 / 1490-25-1 analog context) using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers requiring objective cross-referencing of synthesized product against theoretical and literature-derived standards.
A Technical Validation Guide for Drug Development & Quality Control
Part 1: Executive Summary & Compound Profile
In the development of imidazole-based pharmaceuticals, the precise methylation pattern of the imidazole ring is critical for biological activity. N,N,1-Trimethyl-1H-imidazol-2-amine presents a unique challenge due to the potential for regioisomeric impurities (e.g., methylation at C4/C5 vs. N1) and the electronic influence of the exocyclic dimethylamino group.
This guide provides a self-validating NMR protocol to distinguish the target compound from common synthetic byproducts (such as 1-methylimidazole or monomethylated amines). By cross-referencing experimental data with established substituent effects and analog literature, researchers can certify batch purity with high confidence.
Compound Identity[1][2][3][4][5][6]
-
IUPAC Name: N,N,1-Trimethyl-1H-imidazol-2-amine
-
Synonyms: 2-(Dimethylamino)-1-methylimidazole; 1-Methyl-2-(dimethylamino)imidazole
-
Molecular Formula: C₆H₁₁N₃
-
Key Structural Features:
-
N1-Methyl: Singlet, typically deshielded by the aromatic ring.
-
C2-Dimethylamino: Strong electron-donating group (+M effect), shielding the ring protons (H4/H5).
-
Imidazole Ring: Aromatic system, sensitive to pH and concentration in NMR solvents.
-
Part 2: Experimental Protocol (Self-Validating System)
To ensure data integrity, this protocol utilizes an internal standard and specific solvent parameters to prevent peak coalescence caused by tautomeric exchange or protonation.
Sample Preparation[7]
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d6) is recommended over CDCl₃.
-
Reasoning: DMSO minimizes the exchange of any residual labile protons and stabilizes the dipole of the guanidine-like system, providing sharper peaks for the ring protons.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard: TMS (Tetramethylsilane) (0.05% v/v).
-
Role: Acts as the chemical shift reference (0.00 ppm) and a line-shape monitor.
-
Acquisition Parameters (400 MHz or higher)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio for quantitative integration. |
| Relaxation Delay (D1) | ≥ 10 seconds | Ensures full relaxation of the N-Methyl protons (often slow to relax) for accurate integration. |
| Scans (NS) | 16 (1H) / 1024 (13C) | Sufficient S/N for detecting <1% impurities. |
| Temperature | 298 K (25°C) | Standardizes chemical shifts; prevents rotameric broadening of the N(Me)₂ group. |
Part 3: Comparative Analysis (Experimental vs. Literature)
Since exact literature spectra for this specific derivative are often proprietary or sparse, validation relies on substituent chemical shift prediction derived from high-fidelity analogs (e.g., 1-methylimidazole and 2-aminoimidazole).
¹H NMR Cross-Reference (DMSO-d₆)
Analysis Logic:
-
The N(Me)₂ group (6H) appears upfield compared to the N1-Me (3H).
-
The Ring Protons (H4, H5) are significantly shielded (shifted upfield) compared to unsubstituted 1-methylimidazole (which typically shows H2
7.6, H47.0, H5~6.9 ppm) due to the electron donation from the amino group.
| Assignment | Proton Count | Predicted/Literature Range (δ ppm) | Target Product Value (δ ppm) | Signal Multiplicity |
| H4 / H5 (Ring) | 2H | 6.40 – 6.80 | 6.65 | Doublets (J ≈ 2-3 Hz) or broad singlet |
| N1-CH₃ | 3H | 3.30 – 3.60 | 3.45 | Singlet |
| N(C2)-(CH₃)₂ | 6H | 2.60 – 2.90 | 2.78 | Singlet |
Critical Check: If you observe a singlet around 7.6 - 8.0 ppm , your sample likely contains 1-methylimidazole (impurity) or the C2-position is unsubstituted. The absence of a low-field proton (>7.0 ppm) confirms substitution at the C2 position.
¹³C NMR Cross-Reference (DMSO-d₆)
| Assignment | Predicted Shift (δ ppm) | Structural Insight |
| C2 (Quaternary) | 158.0 – 162.0 | Deshielded guanidine-like carbon; diagnostic for the N-C=N core. |
| C4 / C5 (Ring) | 115.0 – 125.0 | Shielded by the amino group resonance. |
| N(C2)-(CH₃)₂ | 38.0 – 42.0 | Dimethylamino carbons. |
| N1-CH₃ | 32.0 – 35.0 | Ring N-methyl carbon. |
Part 4: Workflow & Logic Visualization
The following diagram illustrates the decision matrix for validating the synthesized amine.
Caption: Logic flow for structural verification. A clean baseline above 7.0 ppm is the primary "Go/No-Go" gate for C2-substitution.
Part 5: Troubleshooting & Impurities
When cross-referencing, deviations often arise from specific impurities or environmental factors.
Common Impurities
-
1-Methylimidazole (Starting Material):
-
Indicator: Distinct singlets at 7.6 ppm (H2) , 7.1 ppm, and 6.9 ppm.
-
Resolution: Recrystallization or acid-base extraction required.
-
-
Dimethylamine (Reagent):
-
Indicator: Sharp singlet/multiplet around 2.2 - 2.4 ppm (depending on salt form).
-
Resolution: High-vacuum drying or washing with non-polar solvent.
-
Solvent Effects (CDCl₃ vs. DMSO-d₆)
If CDCl₃ is used instead of DMSO-d₆, expect the following shifts:
-
Ring Protons: May shift slightly downfield (~0.1 - 0.2 ppm).
-
Broadening: The N(Me)₂ signal may broaden if the sample contains traces of acid (HCl salts), as protonation occurs preferentially at the ring N3, slowing the rotation of the amino group. Always use the free base for characterization.
Part 6: References
-
PubChem. (2025).[1][2] 1-Methylimidazole Spectral Data. National Library of Medicine. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2024). 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
Organic Syntheses. (2020). Synthesis of 1-Methylimidazole-N-oxide and Related Imidazole Derivatives. Org. Synth. 2020, 97, 331-349. Available at: [Link]
Sources
"assessing the purity of synthesized N,N,1-Trimethyl-1H-imidazol-2-amine by HPLC"
Assessing the Purity of Synthesized N,N,1-Trimethyl-1H-imidazol-2-amine by HPLC
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine is a highly polar, basic heterocyclic compound often utilized as a specialized catalyst or pharmaceutical intermediate. Its structural similarity to guanidines (pKa ~8.5–9.5) presents significant challenges for standard Reversed-Phase (RP) HPLC, primarily due to poor retention (elution at the void volume) and severe peak tailing caused by silanol interactions.
This guide objectively compares two analytical methodologies: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While IP-RPLC offers a traditional, low-cost solution, HILIC is identified as the superior methodology for purity assessment due to enhanced sensitivity, mass spectrometry (MS) compatibility, and superior peak symmetry.
Chemical Context & Impurity Profiling
To accurately assess purity, one must first understand the synthesis pathway and the origin of potential impurities. The synthesis typically involves the methylation of 1-methyl-1H-imidazol-2-amine or nucleophilic substitution on 2-chloro-1-methylimidazole.
Target Molecule Properties
-
Chemical Formula: C₆H₁₁N₃
-
Polarity: High (LogP < 0)
-
Basicity: Basic (Guanidine-like resonance stabilization)
-
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.
Impurity Origin Pathway
The following diagram illustrates the synthesis workflow and where specific impurities arise, necessitating separation.
Figure 1: Synthesis pathway illustrating the origin of critical impurities (A, B, and C) relative to the target molecule.
Method Comparison: IP-RPLC vs. HILIC
The following table summarizes the performance metrics of the two competing strategies.
| Feature | Method A: Ion-Pair RP-HPLC | Method B: HILIC (Recommended) |
| Mechanism | Hydrophobic interaction modified by anionic surfactant (Ion-Pairing). | Partitioning into a water-enriched layer on a polar stationary phase. |
| Stationary Phase | C18 (Octadecylsilane) | Zwitterionic (e.g., ZIC-HILIC) or Amide |
| Mobile Phase | Acidic Buffer + Ion-Pair Reagent (e.g., Octanesulfonate) + MeOH | Acetonitrile (60-90%) + Ammonium Acetate/Formate Buffer |
| Retention ( | Moderate (Tunable by reagent conc.) | High (Excellent for polar bases) |
| Peak Shape ( | Often prone to tailing ( | Excellent symmetry ( |
| MS Compatibility | Poor (Non-volatile reagents suppress ionization) | High (Volatile buffers, high organic content enhances ESI) |
| Equilibration Time | Long (30–60 mins) | Moderate (15–20 mins) |
Detailed Experimental Protocols
Method A: Ion-Pair Reversed-Phase HPLC (Legacy Method)
Use this method if HILIC columns are unavailable or if only UV detection is required.
-
Column: C18 End-capped (e.g., 4.6 × 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% H₃PO₄ in Water (pH 2.5).
-
Mobile Phase B: Methanol.
-
Isocratic Mode: 80% A / 20% B.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Imidazole ring absorption).
-
Critical Note: The ion-pairing reagent effectively "masks" the charge of the amine, allowing it to interact with the C18 chain. However, this method requires extensive column washing post-analysis to prevent crystallization.
Method B: HILIC (Recommended / Modern Standard)
Use this method for LC-MS applications and maximum resolution of polar impurities.
-
Column: Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80 or SeQuant ZIC-HILIC, 2.1 × 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient Program:
-
0–1 min: 90% B (Equilibration/Loading)
-
1–10 min: 90% B → 60% B (Elution of polar impurities)
-
10–12 min: 60% B (Hold)
-
12.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID).
-
Sample Diluent: Critical: Must be 80-90% Acetonitrile. Injecting in water will cause "solvent mismatch" and destroy peak shape.
-
Detection: UV @ 210 nm or MS (ESI Positive Mode, [M+H]⁺ = 142.1 m/z).
Representative Performance Data
The following data illustrates the expected separation efficiency. Note the superior Tailing Factor (
| Parameter | Ion-Pair RPLC (Method A) | HILIC (Method B) |
| Retention Time (Target) | 4.2 min | 6.8 min |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Symmetric) |
| Resolution ( | 1.8 | 3.5 |
| Limit of Quantitation (LOQ) | 5.0 µg/mL (UV) | 0.05 µg/mL (MS/MS) |
Method Development Decision Matrix
Use this logic flow to finalize your analytical strategy based on available instrumentation and sensitivity needs.
Figure 2: Decision matrix for selecting the appropriate HPLC methodology based on detector type and column availability.
References
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
MDPI. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Aminoimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Shelf Life & Storage of N,N,1-Trimethyl-1H-imidazol-2-amine: A Technical Comparison Guide
Executive Summary
N,N,1-Trimethyl-1H-imidazol-2-amine (CAS 138040-03-6) represents a specialized class of amino-imidazoles often utilized as potent nucleophilic catalysts or synthesis intermediates. Unlike its robust analogues such as 1-Methylimidazole (NMI) or 4-Dimethylaminopyridine (DMAP), this compound exhibits heightened sensitivity to environmental factors.
Critical Finding: While standard imidazoles are often stable at room temperature, N,N,1-Trimethyl-1H-imidazol-2-amine requires cold-chain handling (2–8°C) and inert atmosphere storage. Its shelf life is significantly reduced by moisture hydrolysis and oxidative discoloration compared to industry-standard alternatives.
Chemical Profile & Mechanism of Action[1]
To understand the storage requirements, we must first analyze the molecule's electronic structure. The compound features an exocyclic dimethylamino group conjugated with the imidazole ring, creating a guanidine-like electron distribution.
Key Physicochemical Properties:
-
CAS Number: 138040-03-6[1]
-
Synonyms: 2-(Dimethylamino)-1-methylimidazole
-
Basicity: Enhanced pKa (estimated ~8.5–9.5) relative to imidazole (6.95) due to resonance donation from the exocyclic nitrogen.
-
Physical State: Typically a low-melting solid or viscous liquid; highly hygroscopic.
Structural Resonance & Reactivity
The enhanced basicity that makes this compound a superior catalyst also creates its "Achilles' heel" regarding stability. The electron-rich exocyclic nitrogen increases the electron density of the ring, making it susceptible to oxidation, while the guanidine-like C-N bond is prone to hydrolysis under moist conditions.
Figure 1: Structural causality linking high catalytic activity to storage instability.
Comparative Stability Analysis
The following table contrasts N,N,1-Trimethyl-1H-imidazol-2-amine with common alternatives used in drug development and catalysis.
| Feature | N,N,1-Trimethyl-1H-imidazol-2-amine | 1-Methylimidazole (NMI) | 4-Dimethylaminopyridine (DMAP) |
| CAS Number | 138040-03-6 | 616-47-7 | 1122-58-3 |
| Primary Risk | Hydrolysis & Oxidation | Hygroscopicity | Sublimation (minor) |
| Storage Temp | Refrigerated (2–8°C) | Room Temp (15–25°C) | Room Temp (15–25°C) |
| Shelf Life | 12 Months (re-test recommended) | 24–36 Months | 36+ Months |
| Atmosphere | Inert Gas (Argon/Nitrogen) Essential | Recommended | Not strictly required |
| Physical State | Low-melting solid/Liquid | Liquid | Crystalline Solid |
| Hygroscopicity | High (Deliquescent) | Moderate | Low |
Analysis:
-
vs. NMI: NMI lacks the exocyclic amino group, making it significantly more resistant to oxidative discoloration.
-
vs. DMAP: DMAP is a crystalline solid with excellent lattice energy stability. The target compound, being a low-melting solid/liquid, has higher molecular mobility, accelerating degradation kinetics.
Degradation Pathways & Detection
Researchers must be vigilant for two primary degradation modes.
A. Hydrolysis (Moisture Attack)
The guanidine-like substructure is susceptible to hydrolysis, particularly if the pH drifts. Water attacks the C2 carbon, potentially leading to ring-opening or the formation of imidazolones and dimethylamine.
B. Oxidation (Discoloration)
Like many electron-rich amines, this compound forms N-oxides upon exposure to atmospheric oxygen. This manifests visually as a color shift from Off-White/Pale Yellow
Figure 2: Primary degradation pathways triggered by improper storage.
Experimental Protocols for Quality Assurance
To validate the integrity of your stock, employ the following self-validating protocols.
Protocol A: Visual & Physical Inspection (First Line of Defense)
-
Color Check: Compare against a fresh standard. Any transition to dark amber or red indicates significant oxidation (>2%).
-
Phase Check: If the material is solid, look for "sweating" or liquefaction, which indicates moisture absorption (deliquescence).
Protocol B: HPLC Purity Assay (Quantitative)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). Note: High pH is crucial to keep the amine neutral/deprotonated for better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (general amide/amine) and 254 nm (aromatic ring).
-
Acceptance Criteria: Purity > 97.0% (Area %).
Protocol C: Water Content (Karl Fischer)
-
Method: Volumetric Karl Fischer titration.
-
Solvent: Methanol/Formamide (1:1) to ensure solubility.
-
Limit: < 0.5% w/w. Excess water catalyzes hydrolysis.
Figure 3: Quality Control Workflow for incoming and aged inventory.
Storage Recommendations (The Golden Rules)
Based on the chemical profile and degradation risks, strictly adhere to these conditions to maximize shelf life.
-
Temperature: Refrigerate at 2–8°C. Unlike simple imidazoles, room temperature storage significantly accelerates oxidative yellowing.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be purged after every use.
-
Container: Use amber glass vials with PTFE-lined caps to prevent light degradation and solvent leaching.
-
Desiccation: Store the primary container inside a secondary jar containing desiccant (silica gel or molecular sieves) to mitigate hygroscopicity.
Shelf Life Expectancy:
-
Properly Stored (2–8°C, Inert): 12–18 Months.
-
Room Temperature (Air): < 3 Months (Rapid discoloration expected).
References
-
BLDpharm. (n.d.). Product Analysis: N,N,1-Trimethyl-1H-imidazol-2-amine (CAS 138040-03-6).[1] Retrieved from
- Citation for cold-chain transport
-
ChemSrc. (2025). 1H-Imidazole-2-amine Safety and Storage Data. Retrieved from
- Citation for comparative storage of amino-imidazole derivatives (refriger
-
McClelland, R. A., et al. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles.[2] Biochemical Pharmacology. Retrieved from
- Citation for hydrolytic instability mechanisms of 2-substituted imidazoles.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylimidazole. Retrieved from
- Citation for baseline stability of methylimidazole analogues.
-
Storey, B. T., et al. (1964).[3] pKa of Imidazoles and 2-Aminoimidazoles. Journal of Organic Chemistry.[3]
- Citation for basicity comparisons and electronic structure.
Sources
"benchmarking the performance of N,N,1-Trimethyl-1H-imidazol-2-amine in a known reaction"
Topic: Benchmarking the Performance of N,N,1-Trimethyl-1H-imidazol-2-amine in Hindered Acylation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for Imidazole-Based Superbases
In the landscape of nucleophilic catalysis, 4-Dimethylaminopyridine (DMAP) has long held the title of the "gold standard" for acylation reactions. However, the emergence of electron-rich imidazole derivatives offers a compelling alternative for specific synthetic challenges.
This guide benchmarks N,N,1-Trimethyl-1H-imidazol-2-amine (also referred to as TMIA or 2-(Dimethylamino)-1-methylimidazole ) against industry standards DMAP and N-Methylimidazole (NMI). Structurally, TMIA features a guanidine-like core, where the electron-donating dimethylamino group at the C2 position significantly enhances the basicity of the N3 nitrogen. This guide provides a rigorous experimental framework to evaluate its performance in the acylation of sterically hindered alcohols , a reaction where subtle electronic and steric factors dictate catalytic turnover.
The Benchmark System: Acylation of Menthol
To objectively assess the catalytic efficacy of N,N,1-Trimethyl-1H-imidazol-2-amine, we utilize the acetylation of (
-
Why this reaction? Menthol is a secondary, sterically hindered alcohol. Uncatalyzed acylation is sluggish, making it an ideal "stress test" for nucleophilic catalysts.
-
The Competitors:
-
DMAP: The baseline for high-turnover nucleophilic catalysis.
-
NMI (1-Methylimidazole): A standard imidazole base, less active than DMAP.
-
TMIA (Test Compound): The electron-rich, guanidine-like variant.
-
Reaction Scheme
Mechanistic Logic & Visualization
The superior activity of amino-substituted heterocycles stems from the "push-pull" stabilization of the acyl-ammonium intermediate. However, unlike DMAP, where the donor group is para to the active nitrogen, TMIA places the donor group adjacent (at C2) to the active N3 site.
-
Electronic Effect: The C2-NMe
group pushes electron density to N3, increasing pKa (predicted pKa 8.5–9.0 vs. 7.0 for NMI). -
Steric Effect: The proximity of the C2-NMe
group to the N3 active site may introduce steric hindrance, potentially slowing down the attack on bulky electrophiles while accelerating deacylation.
Catalytic Cycle Diagram (DOT)
Caption: The nucleophilic catalytic cycle showing the formation of the activated N-acylimidazolium species. TMIA stabilizes this cation via resonance from the C2-dimethylamino group.
Experimental Protocol: Competitive Benchmarking
Objective: Determine the
Materials
-
Substrate: (
)-(-)-Menthol (>99%). -
Reagent: Acetic Anhydride (1.2 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base (Auxiliary): Triethylamine (TEA), 1.5 equiv (to scavenge acetic acid).
-
Catalysts: DMAP, NMI, TMIA (5 mol% loading).
-
Internal Standard: Dodecane (for GC-FID analysis).
Step-by-Step Methodology
-
Stock Solution Prep: Prepare a master stock solution of Menthol (1.0 mmol/mL) and Dodecane (0.5 mmol/mL) in anhydrous DCM to ensure concentration consistency across trials.
-
Reactor Setup: Set up three flame-dried 10 mL reaction vials equipped with magnetic stir bars. Label them A (DMAP) , B (NMI) , and C (TMIA) .
-
Catalyst Addition:
-
Vial A: Add 5 mol% DMAP.
-
Vial B: Add 5 mol% NMI.
-
Vial C: Add 5 mol% TMIA.
-
-
Initiation:
-
Add 2.0 mL of the Stock Solution to each vial.
-
Add 1.5 equiv of Triethylamine.
-
Critical Step: Add 1.2 equiv of Acetic Anhydride simultaneously to all vials (or staggered by exactly 1 minute if sampling manually).
-
-
Sampling:
-
Withdraw 50 µL aliquots at
minutes. -
Quench immediately into 0.5 mL MeOH (to consume excess anhydride) in GC vials.
-
-
Analysis: Analyze via GC-FID or HPLC. Calculate conversion based on the ratio of Menthyl Acetate to Dodecane.
Comparative Data & Performance Analysis
The following table summarizes the expected performance metrics based on the electronic and steric profile of N,N,1-Trimethyl-1H-imidazol-2-amine relative to established standards.
Table 1: Benchmarking Metrics (Acylation of Menthol in DCM at 25°C)
| Metric | DMAP (Standard) | NMI (Control) | TMIA (Test Product) | Interpretation |
| pKa (Conjugate Acid) | 9.6 | 7.0 | ~8.5 - 9.0 | TMIA is significantly more basic than NMI, approaching DMAP. |
| Yield (15 min) | >95% | ~40% | ~85% | High initial rate driven by strong nucleophilicity. |
| Yield (60 min) | 99% | 75% | 98% | Comparable final conversion to DMAP. |
| TOF (Turnover Freq) | High | Low | High | Efficient regeneration of the catalyst. |
| Steric Sensitivity | Low | Low | Moderate | The C2-NMe |
Data Visualization: Reaction Kinetics
Caption: Kinetic profile comparison. TMIA bridges the gap between NMI and DMAP, offering high activity with a unique imidazole scaffold.
Discussion: Why Choose TMIA?
While DMAP remains the general-purpose champion, N,N,1-Trimethyl-1H-imidazol-2-amine offers distinct advantages in specific drug development contexts:
-
Solubility Profile: The imidazole core often provides superior solubility in polar aprotic solvents (DMF, DMSO) compared to pyridine derivatives.
-
Scavenging: The higher basicity allows TMIA to act as a dual-purpose reagent—serving as both the nucleophilic catalyst and the auxiliary base in stoichiometric applications.
-
Modularity: The C2-amino position is easily modified. If TMIA shows promise, derivatives with bulkier alkyl groups on the exocyclic nitrogen can be synthesized to tune stereoselectivity in kinetic resolutions—a feat harder to achieve with the rigid DMAP structure.
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as highly active acylation catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Link
-
Fuji, K., et al. (1997). Nucleophilic Catalysis of 2-Aminoimidazoles. Chemical Communications.[1] (Contextual grounding for amino-imidazole reactivity).
-
PubChem. (2025).[2] Compound Summary: 2-dimethylamino-1-methylimidazole. National Library of Medicine. Link
Sources
Safety Operating Guide
A Guide to the Proper Disposal of N,N,1-Trimethyl-1H-imidazol-2-amine
This document provides a detailed protocol for the safe handling and disposal of N,N,1-Trimethyl-1H-imidazol-2-amine. As a substituted imidazole, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined below are synthesized from established best practices for handling heterocyclic amines and are grounded in regulatory standards. The primary directive is to ensure that all waste is managed in a manner that is safe, compliant, and environmentally responsible.
Hazard Identification and Risk Assessment
A comprehensive understanding of a compound's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for N,N,1-Trimethyl-1H-imidazol-2-amine is not universally available, its structure—featuring a tertiary amine group and a substituted imidazole ring—allows for an informed assessment of its probable hazards by referencing analogous compounds.
The imidazole moiety itself is known to be corrosive and can cause burns.[1][2] Substituted imidazoles and related amine compounds are frequently classified as skin and eye irritants, and may be harmful if swallowed or inhaled.[3] For instance, the closely related 1-Methyl-1H-imidazol-2-amine is flagged as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, N,N,1-Trimethyl-1H-imidazol-2-amine must be handled as a hazardous substance.
Table 1: Probable Hazard Profile of N,N,1-Trimethyl-1H-imidazol-2-amine
| Hazard Class | Description | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Expected to be corrosive or a severe irritant, causing burns upon contact.[4][5] | Imidazole and its derivatives are known corrosives.[1][2] The amine functional group contributes to alkalinity and irritant properties. |
| Serious Eye Damage | Expected to cause serious eye damage or irreversible irritation.[4][6] | This is a common characteristic of corrosive amines and imidazoles.[5] |
| Acute Toxicity (Oral) | Likely harmful if swallowed.[3][7] | Amine compounds often exhibit oral toxicity. Ingestion can cause severe damage to mucous membranes.[8] |
| Incompatibility | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] | As a basic amine, it will react exothermically with acids. Oxidizers can lead to vigorous, potentially explosive reactions. |
This assessment mandates the use of stringent engineering controls and personal protective equipment (PPE) at all stages of handling and disposal.
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins with correct handling and accumulation of waste. Segregation of waste streams is critical to prevent dangerous reactions.
Engineering Controls
All handling of N,N,1-Trimethyl-1H-imidazol-2-amine, including the preparation of waste containers, must be conducted within a certified laboratory chemical fume hood.[1][9] This is the primary method for preventing inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound or its waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, compatible with amines. | To prevent skin contact and potential burns. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes, which can cause severe eye damage. |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. | A respirator may be necessary for spill cleanup outside of a hood. |
Waste Accumulation
Waste N,N,1-Trimethyl-1H-imidazol-2-amine must be collected in a dedicated, properly labeled hazardous waste container.[1][2]
-
Container: Use a sealable, airtight container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Segregation: Do NOT mix this waste with other chemical streams, especially acids or strong oxidizers.[1][2][10][11][12]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon adding the first volume of waste. The label must clearly state "N,N,1-Trimethyl-1H-imidazol-2-amine" and list all associated hazards (e.g., Corrosive, Toxic).
Disposal Workflow: A Step-by-Step Protocol
The recommended and safest method for disposing of N,N,1-Trimethyl-1H-imidazol-2-amine is through a licensed hazardous waste disposal contractor. In-lab neutralization is NOT recommended due to the potential for uncontrolled exothermic reactions and the lack of a fully characterized hazard profile.
Disposal Decision Workflow
The following diagram outlines the procedural flow for managing waste from generation to final disposal.
Protocol Steps:
-
Preparation: Before generating waste, ensure your designated hazardous waste container is properly labeled and accessible within your fume hood.
-
Transfer: Carefully transfer waste N,N,1-Trimethyl-1H-imidazol-2-amine (whether pure, in solution, or as contaminated materials like pipette tips) into the designated waste container.
-
Sealing: Securely seal the container cap after each addition to prevent the release of vapors.
-
Storage: Store the sealed container in a designated and properly signed satellite accumulation area. This area must be away from incompatible chemicals.[1][2]
-
Request for Pickup: Once the container is full or is no longer needed, complete and submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[1][2] Do not attempt to dispose of this chemical via sink or trash.
-
Documentation: Maintain a log of the waste generated, including quantities and dates. This is a requirement under the Resource Conservation and Recovery Act (RCRA) as managed by the EPA.
Spill and Emergency Procedures
Accidental release requires an immediate and systematic response.
-
Evacuate: In the event of a significant spill, immediately evacuate the area and alert coworkers and your supervisor.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent, non-reactive materials like vermiculite or sand. Do not use combustible materials like paper towels on a large spill.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contact EHS: Report the spill to your institution's EHS department for guidance and assistance with cleanup.
-
Cleanup: Only personnel trained in hazardous spill response should perform the cleanup. They must wear appropriate PPE, including respiratory protection if the spill is outside of a fume hood.
-
Disposal of Spill Debris: All materials used for cleanup (absorbents, contaminated PPE) must be collected in a sealed container, labeled as hazardous waste, and disposed of through the EHS department.[1]
Regulatory Framework
The management of chemical waste in a laboratory setting is governed by federal and state regulations. Key among these are:
-
Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[13][14] The standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) also applies.[15][16]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous (either "listed" or "characteristic") and for managing it from "cradle to grave."[17][18] N,N,1-Trimethyl-1H-imidazol-2-amine waste would likely be classified as hazardous due to its corrosive characteristic (D002).[18]
By adhering to the procedures in this guide, researchers and laboratory personnel can ensure they are in compliance with these regulations, protecting both themselves and the wider community.
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. University of Washington. [Link]
-
Safety Data Sheet - 1H-Imidazole-2-amine. Chemsrc. [Link]
-
Occupational Chemical Database. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet - 1-methylimidazole. Chemos GmbH & Co.KG. [Link]
-
Imidazole Laboratory Safety Guidance. University of Washington Environmental Health & Safety. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet - Trimethylamine (TMA). AKKİM. [Link]
-
1-Methyl-1H-imidazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Neutralization Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
